Propyl octadec-9-enoate
Description
Significance of Fatty Acid Esters in Contemporary Chemical Research
Fatty acid esters (FAEs) are a class of chemical compounds resulting from the reaction of a fatty acid with an alcohol. labinsights.nlwisdomlib.org These molecules are of considerable interest in modern chemical research due to their versatile properties and wide-ranging applications. labinsights.nl They are integral to various biological functions and are key components in the food, cosmetics, and pharmaceutical industries. labinsights.nlwisdomlib.orgfrontiersin.org In industrial settings, FAEs are utilized as emulsifiers, lubricants, plasticizers, and surfactants. labinsights.nltaylorandfrancis.comresearchgate.net The growing emphasis on sustainable and bio-based chemicals has further intensified research into FAEs, as they can often be derived from renewable resources like vegetable oils. researchgate.netrsc.org Their production through enzymatic processes is also a significant area of study, offering a greener alternative to traditional chemical synthesis. acs.org
Overview of Propyl Oleate (B1233923) within the Landscape of Lipid Science and Bio-based Chemicals
Propyl oleate (C21H40O2) is the propyl ester of the monounsaturated omega-9 fatty acid, oleic acid. As a fatty acid ester, it is a prominent example of a bio-based chemical, often synthesized from renewable feedstocks. chemicalbook.comlookchem.com Within lipid science, propyl oleate is recognized for its hydrophobic nature and its role as a carrier for lipophilic compounds in biological assays. Its molecular structure, featuring an 18-carbon oleate chain and a three-carbon propyl group, gives it low viscosity and compatibility with organic matrices. These properties make it a valuable component in various formulations, including as a solvent in organic synthesis. The study of propyl oleate and similar esters contributes to the broader understanding of lipid metabolism and the development of sustainable, bio-derived materials. solubilityofthings.compsu.edu
Historical Development and Evolution of Propyl Oleate Synthesis Methodologies
The synthesis of propyl oleate has evolved from traditional chemical methods to more advanced and sustainable enzymatic processes.
Conventional Chemical Synthesis: The foundational method for producing propyl oleate is the direct esterification of oleic acid with propanol (B110389). This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄). This homogeneous catalysis process involves heating the reactants, often with an excess of propanol to drive the equilibrium towards the formation of the ester. While effective, this method presents challenges including the corrosivity (B1173158) of the acid catalyst and difficulties in its separation from the final product.
Enzymatic Synthesis: A significant advancement in the synthesis of propyl oleate has been the use of enzymes, particularly lipases, as biocatalysts. unirioja.es Lipases offer several advantages over chemical catalysts, including high specificity, milder reaction conditions (lower temperature and pressure), and reduced formation of by-products. acs.orgmdpi.com Research has explored the use of various lipases, such as those from Aspergillus niger and Candida antarctica, for the esterification of oleic acid and propanol. unirioja.eswur.nl Studies have focused on optimizing reaction parameters like water activity, substrate concentration, and the use of different solvents or solvent-free systems to maximize the yield and efficiency of propyl oleate production. unirioja.esmdpi.com The immobilization of lipases on solid supports is another key development, enhancing enzyme stability and allowing for easier recovery and reuse, which is crucial for industrial applications. mdpi.com
Other Catalytic Systems: More recently, research has explored other catalytic systems to improve the synthesis of propyl oleate and other fatty acid esters. These include the use of solid acid catalysts like KF/Al2O3 and titanium-based catalysts such as Ti(O-i-Pr)4, which offer the benefits of heterogeneous catalysis, including easier separation and potential for reuse. acs.orgresearchgate.net The development of these novel catalytic methods continues to refine the synthesis of propyl oleate, aiming for higher efficiency, selectivity, and environmental sustainability. acs.orgresearchgate.net
Physicochemical Properties of Propyl Oleate
| Property | Value |
|---|---|
| Molecular Formula | C21H40O2 |
| Molecular Weight | 324.54 g/mol |
| Melting Point | -32.8 °C |
| Boiling Point | 216-220 °C (at 14 Torr) |
| Density | 0.8699 g/cm³ (at 15 °C) |
| Water Solubility | 2.83 μg/L at 20 °C |
Data sourced from chemicalbook.com
Structure
2D Structure
Properties
CAS No. |
111-59-1 |
|---|---|
Molecular Formula |
C21H40O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
propyl octadec-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3 |
InChI Key |
BVWMJLIIGRDFEI-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCC |
Other CAS No. |
68412-05-5 111-59-1 |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Propyl Oleate Production
Acid-Catalyzed Esterification of Oleic Acid with Propanol (B110389)
The direct esterification of oleic acid with propanol stands as a fundamental and widely employed method for synthesizing propyl oleate (B1233923). This reaction involves the condensation of a carboxylic acid and an alcohol, typically in the presence of an acid catalyst to accelerate the process.
Homogeneous Acid Catalysis Systems (e.g., Sulfuric Acid)
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a traditional approach for propyl oleate synthesis. Sulfuric acid (H₂SO₄) is a commonly used catalyst in this system. researchgate.net The reaction mechanism involves the protonation of the carbonyl oxygen of oleic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by propanol.
The use of sulfuric acid can achieve high conversions of oleic acid. researchgate.net However, this method is not without its drawbacks. The primary challenges include the corrosive nature of the strong acid, which necessitates specialized equipment, and the difficulty in separating the catalyst from the reaction mixture, leading to downstream processing complexities and the generation of acidic waste. researchgate.net
Heterogeneous Acid Catalysis Approaches
To overcome the limitations of homogeneous catalysis, significant research has been dedicated to the development of heterogeneous acid catalysts. These solid catalysts are in a different phase from the reactants, simplifying their separation from the product mixture and allowing for potential reuse, which aligns with the principles of green chemistry. researchgate.netump.edu.my
Various materials have been investigated as solid acid catalysts for the esterification of oleic acid, including:
Sulfated Metal Oxides: These materials, such as sulfated zirconia (SO₄²⁻/ZrO₂), exhibit superacidic properties and have shown high catalytic activity in esterification reactions. longdom.orgrsc.org
Ion-Exchange Resins: Resins with sulfonic acid groups (e.g., Amberlyst-15) have proven to be effective catalysts, offering a large number of acid sites and porous structures that facilitate the reaction. scielo.br
Supported Heteropolyacids: Heteropolyacids (HPAs) like 12-tungstophosphoric acid (H₃PW₁₂O₄₀) possess strong Brønsted acidity and can be supported on materials with high surface areas, such as mesoporous silica (B1680970) (e.g., SBA-15, MCM-41), to enhance their catalytic performance and stability. longdom.orgmdpi.com
Functionalized Graphene Oxide: Graphene oxide functionalized with sulfonic acid groups has emerged as a promising catalyst, offering a high surface area and tunable acid site density. researchgate.net
The effectiveness of these heterogeneous catalysts is influenced by factors such as their total acidity, the nature of the acid sites (Brønsted vs. Lewis), surface area, and pore structure.
Advanced Composite Catalyst Systems in Propyl Oleate Synthesis
Recent advancements have focused on creating composite catalysts that combine the advantages of different materials to further enhance catalytic activity and stability. These systems often involve the incorporation of catalytically active species into a robust and high-surface-area support.
An example of such a system is the use of metal-loaded mesoporous organosilicas. rsc.org These materials can be designed to have both hydrophobic and hydrophilic properties, which can be advantageous in esterification reactions. For instance, incorporating tantalum oxide and heteropolyacids into a periodic mesoporous organosilica (PMO) framework has been shown to create a highly active and reusable catalyst. rsc.org The organic groups within the PMO structure can enhance the affinity for organic reactants like oleic acid, while the inorganic components provide the acidic sites necessary for catalysis.
Transesterification Routes for Propyl Oleate Generation
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, presents an alternative pathway for propyl oleate synthesis. This method is particularly relevant when starting from other esters of oleic acid, such as methyl oleate or triglycerides.
Transesterification of Methyl Oleate to Propyl Oleate
Propyl oleate can be produced by the transesterification of methyl oleate with propanol. This reaction is typically catalyzed by an acid or a base. The process involves the substitution of the methyl group from methyl oleate with the propyl group from propanol. acs.org This route can be advantageous if methyl oleate is a readily available and cost-effective starting material, often produced from the transesterification of vegetable oils with methanol (B129727) for biodiesel production. mdpi.com
Catalyst Systems Employed in Transesterification for Propyl Oleate Production
A variety of catalyst systems can be employed for the transesterification reaction to produce propyl oleate. These can be broadly categorized as follows:
Homogeneous Catalysts:
Acid Catalysts: Mineral acids like sulfuric acid and p-toluenesulfonic acid are effective for transesterification. rsc.org
Base Catalysts: Alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide) and alkoxides (e.g., sodium methoxide) are highly active catalysts for transesterification, often leading to faster reaction rates than acid catalysts. oup.com However, they are sensitive to the presence of free fatty acids and water.
Heterogeneous Catalysts:
Solid Acid Catalysts: Many of the same solid acid catalysts used for esterification, such as sulfated oxides and supported heteropolyacids, can also be used for transesterification. longdom.org
Solid Base Catalysts: Metal oxides like magnesium oxide (MgO) and potassium fluoride (B91410) supported on alumina (B75360) (KF/Al₂O₃) have been shown to be effective heterogeneous base catalysts for the transesterification of methyl oleate. acs.orgwhiterose.ac.uk These catalysts offer the advantage of easier separation and reusability compared to their homogeneous counterparts. oup.com
Enzymatic Catalysts (Lipases): Lipases are enzymes that can catalyze the transesterification of esters under mild reaction conditions. Immobilized lipases, such as Novozym 435, are particularly attractive as they can be easily recovered and reused for multiple reaction cycles. oup.comgoogle.comresearchgate.net Enzymatic catalysis is considered a green and sustainable approach, although the cost of the enzyme can be a limiting factor.
Table 1: Comparison of Catalytic Systems for Propyl Oleate Synthesis
| Catalytic System | Reaction Type | Catalyst Examples | Advantages | Disadvantages |
| Homogeneous Acid | Esterification & Transesterification | Sulfuric acid, p-toluenesulfonic acid rsc.org | High conversion rates researchgate.net | Corrosive, difficult to separate, waste generation researchgate.net |
| Heterogeneous Acid | Esterification & Transesterification | Sulfated zirconia, Amberlyst-15, Supported HPAs longdom.orgrsc.orgscielo.br | Easy separation, reusable, less corrosive researchgate.netump.edu.my | Can have lower activity than homogeneous catalysts |
| Homogeneous Base | Transesterification | Sodium hydroxide, Potassium methoxide (B1231860) oup.com | High reaction rates oup.com | Sensitive to water and free fatty acids, saponification issues |
| Heterogeneous Base | Transesterification | MgO, KF/Al₂O₃ acs.orgwhiterose.ac.uk | Easy separation, reusable oup.com | Can be less active than homogeneous base catalysts |
| Enzymatic | Esterification & Transesterification | Immobilized lipases (e.g., Novozym 435) oup.comresearchgate.net | Mild reaction conditions, high selectivity, reusable google.comresearchgate.net | Higher catalyst cost, potential for deactivation |
Reaction Engineering and Process Parameter Optimization in Propyl Oleate Synthesis
The efficient synthesis of propyl oleate, a valuable ester with applications in various industries, hinges on the careful optimization of reaction parameters. This section delves into the critical aspects of reaction engineering, exploring how substrate molar ratios, temperature, solvent systems, and reaction time collectively influence the yield and conversion rates of propyl oleate.
Impact of Substrate Molar Ratios on Esterification Equilibrium
The esterification of oleic acid with propanol to form propyl oleate is a reversible reaction. uni-pannon.hu Consequently, the molar ratio of the reactants—oleic acid and propanol—plays a pivotal role in shifting the reaction equilibrium to favor product formation. uni-pannon.hu
An excess of one reactant, typically the alcohol, is a common strategy to drive the equilibrium towards the synthesis of the ester. uni-pannon.huscielo.brscielo.br For the synthesis of various oleate esters, researchers have investigated a wide range of molar ratios. For instance, in the synthesis of butyl oleate, molar ratios of oleic acid to butanol of 1:3, 1:6, and 1:9 have been tested, with the 1:6 ratio found to be optimal under specific conditions. ufv.br Similarly, a study on methyl oleate synthesis explored ratios from 1:1 to 15:1 (oleic acid to methanol), observing a significant increase in conversion up to a 6:1 ratio, after which the increase became negligible. cmu.ac.th Another study on methyl oleate production found optimal results with a high molar ratio of 1:55 (oleic acid to methanol). d-nb.info
While increasing the alcohol concentration can enhance the reaction rate and ester yield, an excessively high ratio can have a diluting effect on the catalyst and the other reactant, potentially leading to a decrease in reaction efficiency. uni-pannon.hucmu.ac.th Furthermore, a large excess of alcohol complicates the downstream purification process, necessitating energy-intensive separation techniques to remove the unreacted alcohol. Therefore, determining the optimal molar ratio is a critical step in process optimization, balancing the need for high conversion with the practicalities of product purification.
Table 1: Investigated Molar Ratios in Oleate Ester Synthesis
| Ester | Reactant Ratio (Acid:Alcohol) | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| Butyl Oleate | 1:6 | H₂SO₄ | 80 | 6 | 92.3% | ufv.br |
| Methyl Oleate | 6:1 | [C3SO3Hnhp]HSO4 | 70 | 4 | ~97% | cmu.ac.th |
| Methyl Oleate | 1:55 | TiO₂ (photocatalyst) | 55 | 4 | 98% | d-nb.info |
| Ethyl Oleate | 9:1 | H₂SO₄ | 90 | 10 | 98.78% | e3s-conferences.orge3s-conferences.org |
| Hexyl Oleate | 1:3 | H₂SO₄ | 80 | 2 | 92.8% | ufv.br |
| Octyl Oleate | 1:3 | H₂SO₄ | 80 | 2 | 94.8% | ufv.br |
| Naringin (B1676962) Oleate | 1:20 | Lipozyme TL IM | 40 | 48 | 93.10% | nih.gov |
Investigation of Temperature Effects on Propyl Oleate Synthesis Efficiency
Temperature is a crucial parameter in the synthesis of propyl oleate, directly influencing the reaction kinetics and equilibrium. Generally, elevating the reaction temperature accelerates the rate of esterification. acs.org However, there is an optimal temperature range for each specific catalytic system.
For acid-catalyzed esterification, temperatures are often elevated to increase the reaction rate. Studies on similar oleate esters have explored temperatures ranging from 60°C to 130°C. For example, the optimal temperature for butyl oleate synthesis using sulfuric acid as a catalyst was found to be 80°C. ufv.br In another study on methyl oleate, the reaction temperature was varied from 50°C to 90°C, with 70°C being optimal. cmu.ac.th Photocatalytic synthesis of methyl oleate was optimized at 55°C. d-nb.info
In enzymatic synthesis, the effect of temperature is more complex. While higher temperatures can increase the initial reaction rate, they can also lead to the thermal deactivation of the lipase (B570770) enzyme, causing a loss of catalytic activity. uni-pannon.huresearchgate.net Therefore, the optimal temperature for enzymatic esterification is a compromise between reaction rate and enzyme stability. For instance, in the lipase-catalyzed synthesis of naringin oleate, the highest conversion was achieved at 40°C. nih.gov Another study on the enzymatic synthesis of isoamyl oleate also identified an optimal temperature beyond which the yield did not increase. uni-pannon.hu
Table 2: Optimal Temperatures for Oleate Ester Synthesis
| Ester | Catalyst | Optimal Temperature (°C) | Conversion/Yield | Reference |
|---|---|---|---|---|
| Butyl Oleate | H₂SO₄ | 80 | 92.3% | ufv.br |
| Methyl Oleate | [C3SO3Hnhp]HSO4 | 70 | ~97% | cmu.ac.th |
| Methyl Oleate | TiO₂ (photocatalyst) | 55 | 98% | d-nb.info |
| Ethyl Oleate | H₂SO₄ | 90 | 98.78% | e3s-conferences.orge3s-conferences.org |
| Naringin Oleate | Lipozyme TL IM | 40 | 93.10% | nih.gov |
| Cetyl Oleate | Acidic Deep Eutectic Solvent | 70 | 99.1% | csic.es |
Role of Solvent Systems in Chemical Synthesis Pathways of Propyl Oleate
The choice of a solvent system can significantly impact the synthesis of propyl oleate, particularly in enzymatic reactions. While solvent-free systems are often preferred for their environmental benefits and simplified product recovery, solvents can play a crucial role in overcoming challenges such as poor substrate solubility and enzyme inhibition. mdpi.comikm.org.my
In the enzymatic synthesis of sugar esters like fructose (B13574) oleate, the poor miscibility of the hydrophilic sugar and the hydrophobic fatty acid presents a major hurdle. mdpi.comikm.org.my To address this, various solvent systems have been explored. Polar organic solvents such as tert-butanol (B103910) and ionic liquids have been shown to enhance the solubility of substrates. mdpi.comikm.org.my For example, the use of 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([Bmim][TfO]) as a solvent in the synthesis of fructose oleate resulted in a high conversion of 73%. ikm.org.my This ionic liquid was found to stabilize the immobilized lipase and improve the esterification rate compared to tert-butanol. ikm.org.my
Other approaches to mitigate solubility issues include the use of co-solvents. For instance, a mixture of 2-methyl-2-butanol (B152257) and dimethylsulfoxide has been used in the synthesis of sucrose (B13894) palmitate. mdpi.com In some cases, the ester product itself can act as a solvent, a strategy employed in the synthesis of nonionic surfactants from alkyl oleate epoxides using polyethylene (B3416737) glycols (PEGs). whiterose.ac.uk The choice of solvent can also influence the catalyst's performance and stability. For example, in the synthesis of triethanolamine-based esterquats, n-hexane was used as the solvent. nih.gov
Optimization of Reaction Time for Maximized Propyl Oleate Conversion Rates
In acid-catalyzed esterification, reaction times can vary from a few hours to several hours. For example, the synthesis of butyl oleate reached a 92.3% yield after 6 hours. ufv.br In another study, the esterification of oleic acid with methanol reached a maximum conversion after 3 hours, with no significant increase thereafter. acs.org Microwave-assisted synthesis has been shown to significantly reduce reaction times. For instance, in the synthesis of methyl oleate, a yield of 85% was achieved in just 40 minutes under microwave irradiation. rsc.org
For enzymatic reactions, the reaction times are often longer due to the milder reaction conditions. The synthesis of n-propyl acetate (B1210297) using an immobilized lipase achieved maximum conversion after 24 hours. capes.gov.br In the synthesis of naringin oleate, a reaction time of 48 hours was required to achieve a high conversion of 93.10%. nih.gov However, process intensification techniques like ultrasound can dramatically shorten the reaction time in enzymatic synthesis. For example, the lipase-catalyzed synthesis of cetyl oleate with ultrasonication was reported to reduce the reaction time by about 75%. researchgate.net
Table 3: Optimized Reaction Times for Oleate Ester Synthesis
| Ester | Catalyst | Reaction Time | Conversion/Yield | Reference |
|---|---|---|---|---|
| Butyl Oleate | H₂SO₄ | 6 h | 92.3% | ufv.br |
| Methyl Oleate | Ferric-modified phosphomolybdic acid | 3 h | 89.2% | acs.org |
| Methyl Oleate | Chlorosulfonic acid-treated hydroxyapatite (B223615) (Microwave) | 40 min | 85% | rsc.org |
| n-Propyl Acetate | Immobilized Lipase | 24 h | 56% | capes.gov.br |
| Naringin Oleate | Lipozyme TL IM | 48 h | 93.10% | nih.gov |
| Cetyl Oleate | Acidic Deep Eutectic Solvent | 3 h | 99.1% | csic.es |
Biocatalytic Synthesis of Propyl Oleate: Enzymatic Systems and Bioprocesses
Enzymatic Esterification of Oleic Acid with Propanol (B110389)
The core of biocatalytic propyl oleate (B1233923) synthesis lies in the enzymatic esterification reaction. This process involves the use of lipases (triacylglycerol hydrolases, EC 3.1.1.3) to facilitate the formation of an ester bond between the carboxyl group of oleic acid and the hydroxyl group of propanol, with the concomitant release of a water molecule. redalyc.org The efficiency and viability of this bioprocess are heavily dependent on the choice of lipase (B570770), its characterization, and the method of its application, including immobilization.
Identification and Characterization of Lipase Sources for Propyl Oleate Biocatalysis
Lipases derived from the fungus Aspergillus niger have demonstrated considerable potential for the synthesis of propyl oleate. unirioja.es Strains of A. niger produce extracellular lipases that can be used in either free or immobilized forms. scielo.brscielo.br Research has shown that mycelium-bound lipases from A. niger can effectively catalyze the esterification of oleic acid and 1-propanol (B7761284) in organic solvents like isooctane. unirioja.es
The catalytic activity of A. niger lipase is influenced by several factors. Studies have indicated that both free and immobilized A. niger lipases exhibit maximum activity at a pH of 6.0 and temperatures between 30-40 °C. scielo.brscielo.br The water activity (aw) and the concentration of 1-propanol are also crucial parameters. Optimal conversion rates for propyl oleate synthesis have been observed at a water activity of 0.90 and an initial 1-propanol concentration of 0.33 M. unirioja.es High concentrations of alcohol can have an inhibitory effect on the lipase activity. unirioja.es
Immobilization of A. niger lipase, for instance by deposition on Celite, has been shown to enhance its thermal stability and esterification activity. scielo.brscielo.br While the hydrolytic activities of free and immobilized forms may be similar, the immobilized enzyme can exhibit significantly higher yields in ester synthesis. scielo.brscielo.br For example, in the synthesis of an ibuprofen (B1674241) ester, immobilized A. niger lipase achieved a 26% yield, which was 1.8 times higher than the free enzyme. scielo.brscielo.br
A. niger lipases are valued for their sn-1,3 selectivity, meaning they preferentially hydrolyze or synthesize ester bonds at the 1 and 3 positions of a glycerol (B35011) backbone. frontiersin.org This specificity is a key advantage in various biotechnological applications. nih.govnih.gov The production of these lipases can be optimized through submerged fermentation, with factors like temperature, pH, carbon and nitrogen sources, and incubation time playing significant roles. nih.gov Optimal conditions for lipase production by some A. niger strains have been identified as 40 °C and a pH of 7.5. nih.gov
| Parameter | Optimal Condition for A. niger Lipase | Reference |
| pH for Activity | 6.0 | scielo.brscielo.br |
| Temperature for Activity | 30-40 °C | scielo.brscielo.br |
| Water Activity (aw) | 0.90 | unirioja.es |
| 1-Propanol Concentration | 0.33 M | unirioja.es |
| pH for Production | 7.5 | nih.gov |
| Temperature for Production | 40 °C | nih.gov |
Lipase B from Candida antarctica, commercially available as Novozym 435, is one of the most widely used and efficient biocatalysts for ester synthesis, including propyl oleate. Novozym 435 is an immobilized enzyme preparation where the lipase is physically adsorbed onto a macroporous acrylic resin. This immobilization confers high stability and allows for easy recovery and reuse of the biocatalyst.
In the context of esterification, Novozym 435 has shown remarkable efficiency. For instance, in the synthesis of isoamyl acetate (B1210297), a similar short-chain ester, Novozym 435 achieved a high ester concentration of 286.5 g/l and a conversion of 73.5% within 24 hours. researchgate.netnih.gov This highlights its potential for efficient production of propyl oleate as well. One of the key advantages of Novozym 435 is its high tolerance to a variety of substrates and organic solvents. nih.gov
Research on the synthesis of other esters provides insights into the operational parameters for Novozym 435. It has been effectively used in the esterification of various fatty acids with different alcohols. nih.gov The enzyme's high activity and stability make it a benchmark for comparing the performance of other lipases.
Lipases from the thermophilic fungus Thermomyces lanuginosus are of significant industrial interest due to their inherent high thermal stability. This characteristic is advantageous for biocatalytic processes that may be run at elevated temperatures to increase reaction rates and substrate solubility.
While specific studies focusing solely on T. lanuginosus lipase for propyl oleate synthesis are less common in the provided context, the general characteristics of this enzyme are well-documented. The production of lipase from T. lanuginosus has been a subject of research, highlighting its potential as a robust biocatalyst. nih.gov
To further enhance the activity and stability of lipases, including those from T. lanuginosus, various chemical modification strategies can be employed. These strategies aim to alter the enzyme's structure or its immediate microenvironment to improve its catalytic performance. Techniques such as protein engineering and chemical cross-linking can lead to biocatalysts with improved tolerance to organic solvents, extreme pH, and high temperatures. While not detailed specifically for propyl oleate synthesis in the provided results, these are general approaches applicable to enhance lipase performance.
Lipases from Rhizopus oryzae and Rhizomucor miehei are also prominent candidates for the biocatalytic synthesis of esters. These lipases are known for their 1,3-regiospecificity, similar to A. niger lipase.
A study on the esterification of oleic acid with various alcohols using a fermented solid containing Rhizopus microsporus lipase provides direct evidence of its capability to produce propyl oleate. researchgate.net In a solvent-free system, the synthesis of 1-propyl oleate was successfully demonstrated, alongside other alkyl oleates. researchgate.net The reaction was carried out at 40 °C, indicating the enzyme's activity under these conditions. researchgate.net
Lipozyme IM 20, an immobilized lipase from Rhizomucor miehei, has also been studied for the esterification of various fatty acids. nih.gov It has shown good catalytic behavior in the esterification of oleic acid, suggesting its suitability for propyl oleate synthesis. nih.gov The performance of these lipases can be compared to others like Novozym 435, often serving as a benchmark.
The following table summarizes the conversion profiles for the synthesis of various oleate esters catalyzed by Rhizopus microsporus fermented solid, illustrating the relative efficiency for propyl oleate production.
| Ester | Conversion Profile | Reference |
| Methyl-oleate | (circle) | researchgate.net |
| Ethyl-oleate | (square) | researchgate.net |
| 1-Propyl-oleate | (filled triangle) | researchgate.net |
| 1-Butyl-oleate | (filled down pointing triangle) | researchgate.net |
| 1-Pentyl-oleate | (asterisk) | researchgate.net |
| 1-Hexyl-oleate | (open triangle) | researchgate.net |
Enzyme Immobilization Techniques for Improved Biocatalytic Performance
Enzyme immobilization is a crucial strategy to enhance the operational stability of lipases, facilitate their recovery and reuse, and ultimately improve the economic feasibility of the biocatalytic process. mdpi.com Immobilization can also, in some cases, improve the enzyme's activity and selectivity. scielo.brscielo.br
Several immobilization techniques are available, with the choice depending on the enzyme, the support material, and the specific application. Common methods include:
Adsorption: This is a simple and widely used method where the enzyme is physically bound to the surface of a support material through weak interactions like van der Waals forces or hydrogen bonds. Supports like Celite (a diatomaceous earth) and macroporous acrylic resins (as in Novozym 435) are commonly used. scielo.brscielo.br Immobilization of A. niger lipase on Celite has been shown to improve its thermal stability and esterification yield. scielo.brscielo.br
Covalent Bonding: This method involves the formation of strong, stable covalent bonds between the enzyme and the support material. This typically results in a very stable immobilized enzyme with minimal leaching. Polyethersulfone (PES) membranes are one such support where A. niger lipase has been successfully immobilized via covalent bonding, showing high immobilization yields and altered pH optima. redalyc.org
Entrapment: The enzyme is physically confined within a polymeric network or a membrane, such as in sol-gel matrices. This method can protect the enzyme from the bulk reaction medium.
Cross-Linking: Enzyme molecules are cross-linked with each other using a bifunctional reagent, forming large, insoluble aggregates. This can be combined with other methods to improve stability.
The benefits of immobilization are significant. For instance, immobilized A. niger lipase on Celite could be recycled and reused for at least six cycles while maintaining a significant portion of its esterification activity. scielo.br Similarly, lipase immobilized on polyethersulfone membranes demonstrated good stability at relatively high temperatures. redalyc.org The choice of immobilization technique can influence the enzyme's properties, such as its optimal pH and thermal stability, as observed with A. niger lipase on PES membranes. redalyc.org
Utilization of Cell-Bound Enzyme Systems
Cell-bound lipases, where the enzyme remains associated with the microbial mycelium, offer a cost-effective alternative to using purified enzymes. scielo.org.cofrontiersin.org Microorganisms such as Aspergillus niger and Rhizopus oryzae produce lipases that can be used directly as whole-cell biocatalysts. scielo.org.counirioja.es This approach simplifies the process by eliminating the need for enzyme extraction and purification.
The use of filamentous fungi as whole-cell biocatalysts presents several commercial advantages, including straightforward immobilization techniques and easier process scale-up. scielo.org.co However, challenges such as lower mass transfer rates of substrates to the enzyme and potential toxicity of the alcohol to the cells can be limiting factors. frontiersin.org For instance, in the synthesis of propyl oleate using Aspergillus niger cell-bound lipases, the reaction is influenced by factors like water activity and propanol concentration. unirioja.es Similarly, kinetic studies using resting cells of Rhizopus oryzae for esterification have been conducted to understand and optimize the reaction mechanism. scielo.org.co
Strategies for Enzyme Immobilization onto Solid Supports
Enzyme immobilization is a widely adopted strategy to enhance enzyme stability, facilitate reuse, and simplify product purification. csic.es Various solid supports have been explored for lipase immobilization in the context of ester synthesis.
Silica (B1680970) Matrix: Silica-based materials are popular supports due to their high chemical, physical, and biological resistance, large surface area, and the ease with which their surfaces can be functionalized. aimspress.comort.edu.uy Mesoporous silica, in particular, offers a tunable pore structure, although its hydrophilic nature often requires surface modification with hydrophobic groups to improve lipase binding and activity. mdpi.com For the synthesis of fructose (B13574) oleate, lipases immobilized on silica particles chemically modified with octyl and other functional groups have shown excellent performance and stability. nih.gov
Biomass Support Particles: Lignocellulosic wastes from agricultural residues are being investigated as sustainable and low-cost supports for lipase immobilization. uniroma1.it Materials like rice husk have been used to immobilize lipase through covalent binding, resulting in significant stabilization of the enzyme and high reusability. frontiersin.org This approach not only provides an effective biocatalyst but also contributes to a circular economy by valorizing agricultural by-products. uniroma1.it
Effects of Covalent Bonding and Chemical Modification on Enzyme Activity
The method of attaching the enzyme to the support significantly impacts its catalytic properties.
Covalent Bonding: Covalent attachment creates a strong bond between the enzyme and the support, minimizing enzyme leaching and enhancing operational stability and reusability. researchgate.netnih.gov However, this method can sometimes lead to a loss of activity due to structural changes in the enzyme or steric hindrance at the active site. mdpi.comnih.gov To overcome this, strategies combining hydrophobic adsorption and covalent binding on hetero-functional supports have been developed. For example, modifying silica with both octyl (for hydrophobic interaction) and epoxy (for covalent linkage) groups has been shown to produce a stable and hyper-activated lipase preparation. researchgate.net
Chemical Modification: Chemical modification of the enzyme's surface can alter its activity, stability, and selectivity. nih.gov Modifications can be achieved using various chemical agents. The effect of these modifications can be complex and may depend on factors such as the degree of enzyme loading on the support. csic.es For instance, amination or hydrophobization of the surface of immobilized lipases can either increase or decrease activity depending on the enzyme crowding on the support. csic.es
Bioreaction Conditions and Optimization for Enhanced Propyl Oleate Yields
Optimizing the reaction conditions is paramount for maximizing the yield and efficiency of propyl oleate synthesis. Key parameters include water activity, substrate concentration, and the use of solvent-free systems.
Effects of Water Activity on Enzymatic Esterification Rates and Yields
Water plays a dual role in enzymatic esterification. A minimal amount of water is essential to maintain the enzyme's active conformation and catalytic activity. unirioja.esconicet.gov.ar However, excess water can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification, thereby reducing the ester yield. scielo.org.co
The optimal water activity (a_w) is highly dependent on the specific enzyme and reaction system. mdpi.com In the synthesis of propyl oleate using Aspergillus niger cell-bound lipase, the highest initial conversion rate was observed at a water activity of 0.90. unirioja.es Conversely, at a lower water activity of 0.11, the conversion of oleic acid was faster than at an a_w of 0.99. unirioja.es This highlights the critical need to precisely control water content to maintain optimal enzyme activity. unirioja.es The presence of organic solvents can also influence the water requirement, with polar solvents tending to strip essential water from the enzyme. scielo.org.co
| Biocatalyst | Substrates | Key Finding on Water Activity | Reference |
| Aspergillus niger cell-bound lipase | Oleic acid, 1-propanol | Highest initial conversion rate at a_w = 0.90. | unirioja.es |
| Rhizopus oryzae resting cells | Palmitic acid, Propanol | Excess water favors hydrolysis over synthesis. | scielo.org.co |
| Immobilized Rhizomucor miehei lipase | Oleic acid, n-octanol | Optimal water addition depended on whether the enzyme was pre-dried. | conicet.gov.ar |
Influence of Alcohol Concentration and Substrate Loading on Biocatalysis
The concentrations of the substrates, oleic acid and propanol, significantly affect the reaction kinetics. High concentrations of alcohol can have an inhibitory effect on lipase activity. unirioja.es In the synthesis of propyl caprate, inhibition by high concentrations of the acid substrate was also reported. researchgate.net
The molar ratio of alcohol to acid is a crucial parameter. Increasing the alcohol concentration can push the reaction equilibrium towards product formation, but excessive amounts can lead to enzyme inhibition. nih.gov For the lipase-catalyzed esterification of levulinic acid, an optimal alcohol-to-acid molar ratio was found to enhance the yield, beyond which the increase was minimal. nih.gov The amount of biocatalyst loading is also a critical variable, affecting the reaction rate but not the equilibrium yield. rsc.org
| Enzyme System | Substrates | Finding on Substrate Concentration/Loading | Reference |
| Aspergillus niger cell-bound lipase | Oleic acid, 1-propanol | High 1-propanol concentrations had an inhibitory effect on lipase activity. | unirioja.es |
| Mycelium bound A. niger lipase | Isoamyl alcohol, Acetic acid | Optimal alcohol/acid ratio was 1.6; higher acid concentrations led to decreased yields. | nih.gov |
| Immobilized lipase | Levulinic acid, Methanol (B129727) | Increasing alcohol/acid molar ratio accelerated the process, but the effect plateaued at higher ratios. | nih.gov |
| Immobilized lipase | Capric acid, 1-propyl alcohol | Inhibition by high concentrations of the acid substrate was observed. | researchgate.net |
Development and Evaluation of Solvent-Free Biocatalytic Systems
Solvent-free systems, where the reaction mixture consists only of the liquid substrates, are highly attractive from a green chemistry and economic perspective. researchgate.netproquest.com They offer high volumetric productivity, reduce production costs, and minimize environmental impact. researchgate.netresearchgate.net
The synthesis of various esters, including propyl oleate, has been successfully demonstrated in solvent-free conditions. acs.org For example, immobilized Candida antarctica lipase B has been shown to be an effective biocatalyst for the esterification of cinnamic acid derivatives with fatty alcohols in the absence of solvents. acs.org While solvent-free systems can sometimes result in lower conversions compared to systems with solvents, they can achieve high product concentrations. mdpi.com The optimization of these systems involves careful consideration of the molar ratio of reactants and the biocatalyst loading, as these factors define the polarity and water activity of the reaction medium. rsc.org
| Biocatalyst | Reaction | Key Feature of Solvent-Free System | Reference |
| Immobilized Candida antarctica lipase B | Esterification of cinnamic acid analogues with fatty alcohols | High to moderate yields obtained in vacuo without solvents or drying agents. | acs.org |
| Immobilized Candida rugosa and Rhizopus arrhizus lipases | Synthesis of polyglycerol polyricinoleate (PGPR) | Environmentally friendly process avoiding side reactions, leading to a higher purity product. | researchgate.net |
| Lipozyme RM IM | Esterification of cetyl alcohol with palmitic acid | Substrate conversion rate could reach 100% under optimized conditions. | proquest.com |
Application of Ultrasonic Assistance in Enzymatic Propyl Oleate Synthesis
The integration of ultrasonic irradiation into the enzymatic synthesis of propyl oleate represents a significant process intensification strategy. Ultrasound technology enhances reaction kinetics and yield by addressing mass transfer limitations inherent in heterogeneous biocatalytic systems. mdpi.com The primary mechanism behind this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the liquid medium. This phenomenon generates localized hotspots of intense pressure and temperature, along with powerful micro-convection and shockwaves, which collectively improve the mixing of immiscible reactants like oil and alcohol. mdpi.com
Ultrasonic assistance offers several advantages in the context of enzymatic esterification:
Enhanced Mass Transfer: It effectively emulsifies the oil-propanol system, increasing the interfacial area between the substrates and the enzyme, which is often the rate-limiting factor. nih.gov
Accelerated Reaction Rates: By improving the transport of substrate molecules to the enzyme's active sites and facilitating the diffusion of products away from the enzyme, ultrasound significantly shortens the required reaction time. nih.govresearchgate.net
Increased Enzyme Activity: Low-frequency and mild-energy ultrasound can enhance the catalytic activity of lipases. nih.gov It is theorized that the physical forces generated can induce conformational changes in the enzyme structure, potentially leading to better exposure of the active sites. sci-hub.se Furthermore, ultrasound helps to reduce the adsorption of products and by-products, such as glycerol, on the surface of immobilized enzymes, keeping the catalyst surface clean and active for longer. nih.gov
Research has demonstrated the successful application of ultrasound in the synthesis of propyl oleate from high acid value waste oil and 1-propanol using immobilized lipase from Candida antarctica (Novozym 435). nih.gov In one study, a conversion rate to propyl oleate of 94.86% was achieved in just 50 minutes under optimal ultrasonic conditions. nih.gov This was a marked improvement over conventional mechanical agitation, which yielded an 84.43% conversion under similar conditions. nih.gov The key factors for this enhancement were identified as the use of low-frequency and mild-energy ultrasound, which effectively emulsified the system and accelerated diffusion without denaturing the enzyme. nih.gov
The table below summarizes the optimized conditions found for this specific process.
Table 1: Optimal Conditions for Ultrasound-Assisted Enzymatic Synthesis of Propyl Oleate
| Parameter | Optimal Value | Source |
|---|---|---|
| Enzyme | Novozym 435 | nih.gov |
| Enzyme Load | 8% (by oil weight) | nih.gov |
| Substrates | High Acid Value Waste Oil & 1-Propanol | nih.gov |
| Molar Ratio (Propanol:Oil) | 3:1 | nih.gov |
| Ultrasonic Frequency | 28 kHz | nih.gov |
| Ultrasonic Power | 100 W | nih.gov |
| Temperature | 40-45 °C | nih.gov |
| Reaction Time | 50 minutes | nih.gov |
| Conversion Rate | 94.86% | nih.gov |
This intensified process not only improves efficiency but also aligns with the principles of green chemistry by enabling faster reactions under milder temperature conditions. nih.gov
Enzymatic Transesterification for Propyl Oleate Production
Enzymatic transesterification is an alternative biocatalytic route for the production of propyl oleate. This process involves the transformation of one ester into another by exchanging its alkoxy group. mdpi.com For propyl oleate synthesis, this typically entails reacting a triglyceride source (like a vegetable oil) or another alkyl ester (such as methyl oleate) with propanol in the presence of a lipase. science.govresearchgate.net Lipases are favored biocatalysts because they operate under mild conditions, exhibit high selectivity, and minimize the formation of by-products, simplifying downstream purification processes. researchgate.netacs.org
The transesterification reaction, also known as alcoholysis when an alcohol is used, proceeds as follows:
Triglyceride + 3 Propanol ⇌ Glycerol + 3 Propyl Oleate (and other fatty acid propyl esters)
This method is particularly advantageous for feedstocks with high free fatty acid (FFA) content, such as waste cooking oils, as lipases can simultaneously catalyze both esterification (of FFAs) and transesterification (of triglycerides). nih.govacs.org This avoids the soap formation that plagues conventional alkaline-catalyzed processes when using such feedstocks. researchgate.net
Various lipases have been employed for transesterification, with immobilized enzymes being particularly popular due to their enhanced stability and reusability. Key enzymes include:
Lipase from Candida antarctica (e.g., Novozym 435): This is one of the most effective and widely used biocatalysts for transesterification due to its high activity and stability. nih.govnih.gov It has been successfully used to produce propyl oleate from waste oil, with its transesterification activity being significantly enhanced by ultrasonic assistance. nih.gov
Lipase from Rhizomucor miehei: This 1,3-positionally specific lipase is another common choice for modifying triglycerides. google.com Its specificity means it primarily acts on the fatty acids at the sn-1 and sn-3 positions of the glycerol backbone.
Lipases from Aspergillus oryzae and Thermomyces lanuginosus: These enzymes have also been investigated, though some studies report moderate to low transesterification activity compared to C. antarctica lipase for certain substrates. nih.govnih.gov
The choice of acyl acceptor is also a critical parameter. While propanol is used to produce propyl oleate, research shows that various short-chain linear and branched alcohols can achieve high conversion rates. nih.gov The reaction can be performed in a solvent-free system, which is economically and environmentally preferable, or in organic solvents to improve substrate solubility and reduce viscosity. researchgate.netnih.gov As with esterification, the removal of the glycerol by-product can be crucial, as its accumulation can inhibit the lipase and limit the reaction rate. researchgate.net
The table below provides an overview of different enzymatic systems used for transesterification reactions to produce alkyl esters.
Table 2: Examples of Enzymatic Systems for Transesterification
| Enzyme Source | Substrate(s) | Acyl Acceptor | Key Finding | Source |
|---|---|---|---|---|
| Candida antarctica (Novozym 435), Aspergillus oryzae | High Acid Value Waste Oil | 1-Propanol | Transesterification activity is significantly enhanced with ultrasonic assistance, yielding propyl oleate. | nih.gov |
| Candida antarctica Lipase B | Fatty Acid Methyl Esters | 3-Phenylpropan-1-ols | High-yield synthesis of compounds like 3-(4-hydroxyphenyl)propyl oleate in a solvent-free system. | nih.gov |
| Mucor miehei | Vegetable Oil (e.g., Soybean Oil) | Stearic Acid | 1,3-positional specificity allows for targeted modification of triglyceride composition. | google.com |
Advanced Characterization and Analytical Methodologies for Propyl Oleate Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is fundamental to the characterization of propyl oleate (B1233923), providing direct insight into its molecular architecture and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of propyl oleate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR spectra are used to identify the different types of protons in the propyl oleate molecule. Key signals confirm the formation of the propyl ester linkage and the integrity of the oleate's hydrocarbon chain. For instance, the triplet signal appearing around 4.0-4.2 ppm is characteristic of the methylene (B1212753) protons (–CH₂–O–CO–) of the propyl group attached to the ester oxygen, confirming successful esterification. Other significant signals include the vinyl protons of the double bond and the terminal methyl groups of both the propyl and oleate chains.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum will show a distinct signal for the carbonyl carbon (C=O) of the ester group, typically in the range of 173-174 ppm. rsc.org The carbons of the double bond (C=C) in the oleate chain are also readily identified, along with the carbons of the propyl group and the long aliphatic chain.
Quantitative NMR (qNMR) has emerged as a powerful technique for determining the purity of propyl oleate and for quantifying it in mixtures without the need for identical reference standards. sciepub.comdigitellinc.comsciepub.com The principle of qNMR is that the signal intensity of a nucleus is directly proportional to its molar concentration. sci-hub.se By integrating the signals of specific protons unique to propyl oleate and comparing them to a known amount of an internal standard, precise and accurate quantification can be achieved. researchgate.net This method can be used to determine the conversion yield of esterification reactions by analyzing the relative integrals of reactant and product signals. sciepub.com
Below is a table summarizing typical NMR spectral data for propyl oleate.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | –O–CH₂ –CH₂–CH₃ (Ester) | ~4.0 - 4.2 | Triplet |
| ¹H | –CH =CH – (Oleate Chain) | ~5.34 | Multiplet |
| ¹H | =CH–CH₂ –CH= (Allylic) | ~2.01 | Multiplet |
| ¹H | –CH₂ –COO– (α to C=O) | ~2.28 | Triplet |
| ¹H | –O–CH₂–CH₂ –CH₃ | ~1.65 | Sextet |
| ¹H | –CH₃ (Oleate Chain) | ~0.88 | Triplet |
| ¹H | –CH₂–CH₃ (Propyl Chain) | ~0.92 | Triplet |
| ¹³C | –C =O (Ester Carbonyl) | ~173.8 | - |
| ¹³C | –C H=C H– (Olefinic) | ~130.0 | - |
| ¹³C | –O–C H₂– (Ester) | ~64.0 | - |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring its absorption of infrared radiation. azooptics.com For propyl oleate, FTIR is primarily used to confirm the conversion of the carboxylic acid (oleic acid) to an ester.
The most critical feature in the FTIR spectrum of propyl oleate is the strong absorption band corresponding to the ester carbonyl (C=O) stretch, which typically appears around 1740 cm⁻¹. ufn.edu.br The successful formation of the ester is further confirmed by the disappearance of the broad O-H stretching band of the carboxylic acid group, which is characteristic of oleic acid and is found in the 2500-3300 cm⁻¹ region. ufn.edu.br The presence of C-O stretching vibrations and the characteristic C-H stretches of the aliphatic chain provide further structural confirmation. troindia.in
The table below lists the key FTIR absorption bands for propyl oleate.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1740 |
| C-H (Aliphatic sp³) | Stretch | 2850 - 3000 |
| =C-H (Alkenyl sp²) | Stretch | 3000 - 3100 |
| C-O (Ester) | Stretch | 1100 - 1300 |
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is essential for analyzing the purity of propyl oleate and for separating it from complex matrices. Gas chromatography is the most common approach due to the compound's volatility.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. ocl-journal.org In this technique, the sample is vaporized and separated into its components based on their boiling points and interactions with a capillary column. gcms.cz Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for highly confident identification.
For propyl oleate analysis, GC-MS is used to:
Confirm Identity: The mass spectrum of propyl oleate will show a specific fragmentation pattern, including its molecular ion peak (m/z 324.5), which helps to confirm its structure. nih.gov
Assess Purity: The technique can detect and identify impurities, such as residual reactants (oleic acid, propanol), byproducts from side reactions, or degradation products.
Analyze Complex Mixtures: In applications like biofuel or lubricant analysis, GC-MS can identify propyl oleate within a mixture of other fatty acid esters and hydrocarbons. ocl-journal.org
Often, fatty acids and their esters are derivatized into fatty acid methyl esters (FAMEs) prior to GC-MS analysis to improve their volatility and chromatographic behavior. ocl-journal.orgs4science.at
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the accurate quantification of organic compounds like propyl oleate. researchgate.netscielo.br After components are separated by the GC column, they are passed through a hydrogen-air flame. The combustion of organic compounds produces ions, generating an electrical signal that is proportional to the mass of carbon atoms entering the detector. scielo.br
GC-FID is particularly valued for quantification due to its:
High Sensitivity: It can detect low concentrations of analytes.
Wide Linear Range: The detector response is linear over a broad range of concentrations, making it suitable for analyzing both major components and trace impurities. scielo.br
Reproducibility: The technique provides excellent precision and repeatability, which is crucial for quality control. s4science.at
In the context of propyl oleate, GC-FID is the standard method for determining its purity in percentage terms. By using an internal standard and creating a calibration curve, the exact concentration of propyl oleate in a sample can be determined with high accuracy. scielo.br
The following table outlines typical parameters for GC analysis of fatty acid esters.
| Parameter | Typical Setting |
| Column Type | Capillary column (e.g., DB-FastFAME, SP-2560, DB-FFAP) researchgate.netnih.gov |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Detector | FID or MS |
| Temperature Program | Ramped oven temperature to separate components by boiling point |
Titrimetric Methods for Monitoring Reaction Completion and Purity (e.g., Acid Value Titration)
Titrimetric methods offer a simple, cost-effective, and reliable way to assess the purity of propyl oleate, particularly by quantifying residual acidity.
Acid Value Titration is a classic analytical chemistry technique used to determine the amount of free fatty acids remaining in a sample of fat, oil, or ester. slideshare.net The acid value is defined as the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize the free acids in one gram of the sample. metrohm.com
In the synthesis of propyl oleate from oleic acid, this titration is a critical in-process control. The reaction progress is monitored by taking aliquots of the reaction mixture and titrating them with a standardized solution of KOH. uctm.edu A sharp decrease in the acid value indicates that the oleic acid is being consumed and converted into propyl oleate. uctm.edu The reaction is considered complete when the acid value reaches a low, stable endpoint, often below 1 mg KOH/g. This ensures a high yield and high purity of the final product. The determination is based on several international standards, such as EN ISO 660 and USP <401>. metrohm.com
Application of Advanced Mass Spectrometry in Propyl Oleate Characterization
Advanced mass spectrometry (MS) techniques are indispensable for the comprehensive characterization of fatty acid esters like propyl oleate. These methods go beyond simple mass detection, offering high resolution, accurate mass measurements, and detailed structural elucidation through tandem mass spectrometry (MS/MS). Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization (ESI-MS), and high-resolution systems like Fourier-Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers provide critical data on molecular weight, elemental composition, and fragmentation pathways. mdpi.comchromatographyonline.comacs.org
Detailed Research Findings
In the analysis of propyl oleate using standard electron ionization (EI) GC-MS, the molecule undergoes fragmentation, producing a characteristic pattern of ions. The molecular ion (M+) peak may be observed, but for esters, it can sometimes be of low abundance. aocs.orgchemguide.co.uk More prominent are the fragment ions that provide structural clues. Data from the NIST Mass Spectrometry Data Center for propyl oleate (CAS 111-59-1) highlights key mass-to-charge (m/z) ratios that are instrumental in its identification. nih.gov
The fragmentation of esters typically involves cleavage of the bonds adjacent to the carbonyl group. chemguide.co.uklibretexts.org For propyl oleate, key fragmentation pathways include the loss of the propyl group and various cleavages along the oleic acid hydrocarbon chain. The loss of the propyloxy group ([M-59]) or the propyl group itself ([M-43]) can be diagnostic. aocs.org
Below is a table of significant ions observed in the GC-MS analysis of propyl oleate.
Interactive Table: Key Fragment Ions in the Mass Spectrum of Propyl Oleate
| m/z Value | Proposed Ion/Fragment | Significance | Reference |
|---|---|---|---|
| 324 | [C21H40O2]+ | Molecular Ion (M+) | nih.gov |
| 265 | [M-59]+ | Loss of the propyloxy group (-OCH2CH2CH3) | nih.gov |
| 69 | [C5H9]+ | Alkyl fragment from the hydrocarbon chain | nih.gov |
| 43 | [C3H7]+ | Propyl cation from the ester group | nih.gov |
High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF), Orbitrap, and FT-ICR, offer significant advantages over standard quadrupole mass analyzers. chromatographyonline.comacs.org HRMS provides highly accurate mass measurements (typically with errors of less than 5 ppm), which allows for the determination of the elemental formula of the parent ion and its fragments. researchgate.net This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
Tandem mass spectrometry (MS/MS or MSn) is another powerful tool used in the structural analysis of oleate esters. mdpi.comchromatographyonline.com In an MS/MS experiment, a specific ion (a precursor ion, e.g., the molecular ion of propyl oleate) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions (product ions), and then these product ions are mass-analyzed. This process provides detailed information about the connectivity of atoms within the molecule. For instance, MS/MS studies on similar oleate derivatives have been used to precisely map fragmentation pathways, offering a deeper understanding of the molecule's structure. mdpi.com
The table below summarizes advanced MS techniques and their specific applications in the characterization of propyl oleate and related compounds.
Interactive Table: Advanced Mass Spectrometry Techniques for Oleate Ester Analysis
| Technique | Principle | Application in Propyl Oleate Research | Reference |
|---|---|---|---|
| GC-Q-TOF | Gas Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry | Provides high-resolution mass data for accurate mass determination of GC-separated compounds, enabling confident identification of propyl oleate in complex mixtures like adulterated olive oils. | acs.org |
| LC-ESI-Orbitrap | Liquid Chromatography with Electrospray Ionization and an Orbitrap Mass Analyzer | Offers high sensitivity and high resolution for analyzing less volatile derivatives or for soft ionization of the parent molecule, facilitating accurate mass measurement and formula determination. | acs.orgresearchgate.net |
| QqQ ESI-MS/MS | Triple Quadrupole Tandem Mass Spectrometry with Electrospray Ionization | Enables selective reaction monitoring (SRM) for quantification and detailed structural elucidation by analyzing the fragmentation patterns of selected precursor ions. | mdpi.com |
| FT-ICR-MS | Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry | Delivers the highest mass resolution and accuracy, allowing for the fine-level differentiation of isobaric species and detailed study of complex fragmentation pathways of oleate derivatives. | mdpi.com |
Through the application of these advanced mass spectrometry methodologies, researchers can obtain a comprehensive and unambiguous characterization of propyl oleate, confirming its identity and structure with a high degree of confidence.
Reaction Mechanisms, Kinetics, and Thermodynamics of Propyl Oleate Formation
Mechanistic Pathways of Esterification and Transesterification Reactions
The formation of propyl oleate (B1233923) primarily occurs through esterification or transesterification, each following distinct mechanistic pathways depending on the catalyst employed.
Enzymatic Esterification: A greener alternative to acid catalysis involves the use of lipases. This biocatalytic process facilitates the formation of an ester bond between the carboxyl group of oleic acid and the hydroxyl group of propanol (B110389), releasing a water molecule. The mechanism, often described as a Bi-Bi Ping-Pong mechanism, involves the binding of the carboxylic acid to the enzyme's active site, followed by the release of water. mdpi.com Subsequently, the alcohol binds to the modified enzyme, and the ester product is released, returning the enzyme to its original state. mdpi.com
Base-Catalyzed Transesterification: While less common for direct synthesis from oleic acid, transesterification is a key process for producing fatty acid esters from triglycerides (fats and oils). In a base-catalyzed pathway, the mechanism initiates with the deprotonation of the alcohol (propanol) by the base to form a potent nucleophile, the alkoxide. mdpi.com This alkoxide then attacks the electrophilic carbonyl carbon of the triglyceride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, displacing a diglyceride and forming one molecule of the propyl ester. researchgate.net This process repeats for the diglyceride and monoglyceride intermediates until three moles of propyl oleate and one mole of glycerol (B35011) are produced. mdpi.com
Kinetic Modeling of Propyl Oleate Synthesis Reactions
Kinetic modeling is essential for understanding reaction rates and optimizing reactor design for propyl oleate synthesis.
The kinetics of oleic acid esterification are often described using pseudo-homogeneous models, particularly when the reaction is catalyzed by a solid acid catalyst. ekb.eg The reaction is typically modeled as a second-order reversible reaction. researchgate.netasianpubs.org However, if one reactant, such as the alcohol, is used in large excess, the reaction can be treated as pseudo-first-order. researchgate.net
Several kinetic models have been applied to similar esterification reactions, including the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) models, which account for the adsorption of reactants onto the catalyst surface. researchgate.netsemanticscholar.org For instance, in the synthesis of propyl acetate (B1210297), the LHHW model provided the best fit, suggesting that the surface reaction is the rate-limiting step. researchgate.netsemanticscholar.org The determination of rate constants involves fitting experimental concentration-time data to the chosen kinetic model.
Below is a table showing kinetic parameters for the esterification of oleic acid with different alcohols, providing insight into the expected kinetics for propyl oleate synthesis.
| Reactant Alcohol | Catalyst | Activation Energy (Ea) (kJ/mol) | Reaction Order | Reference |
| Methanol (B129727) | Sulfuric Acid | 45.51 | Pseudo-homogeneous | ekb.eg |
| Methanol | 12-tungustophosphoric acid | 51 | First Order | researchgate.net |
| Methanol | SO3H-functionalized biochar | 81.77 | Second Order | nih.gov |
| Ethanol | Nanoporous HY zeolite | 41.84 - 52.03 | - | researchgate.net |
| Isopropanol | Methanesulfonic acid | 64 | Pseudo Second-Order | ucr.ac.cr |
The presence of external mass transfer limitations can be experimentally identified by varying the agitation or stirring speed in a batch reactor. researchgate.net If the reaction rate increases with the stirring speed, it indicates that mass transfer is limiting. researchgate.net Once the reaction rate becomes independent of the stirring speed, it is considered that the external mass transfer limitations have been eliminated, and the observed rate is the intrinsic kinetic rate. researchgate.netbuffalo.edu For example, in the esterification of oleic acid over a nanoporous zeolite catalyst, it was found that the effect of external mass transfer resistance was eliminated at stirring speeds of 600 rpm and above. researchgate.net Failure to account for these limitations can lead to an underestimation of the true kinetic parameters, such as the activation energy. buffalo.edu
Thermodynamic Considerations in Propyl Oleate Production Systems
Thermodynamic parameters provide critical information on the energy requirements and spontaneity of propyl oleate formation.
The activation energy (Ea) is the minimum energy required for the esterification reaction to occur. It is determined experimentally by measuring the reaction rate constants at various temperatures and applying the Arrhenius equation. nih.gov A lower activation energy implies a faster reaction rate for a given temperature. For the esterification of oleic acid, reported activation energies typically range from 30 to 85 kJ/mol, depending on the alcohol and the catalyst used. nih.gov For example, the activation energy for the esterification of oleic acid with methanol catalyzed by sulfuric acid was found to be 45.51 kJ/mol. ekb.eg In another study using a solid acid catalyst, the activation energy was 81.77 kJ/mol. nih.gov These values indicate that the reaction rate is sensitive to temperature changes. nih.gov
The standard enthalpy of formation (ΔHf°) is a key thermodynamic property. While extensive experimental data for propyl oleate is limited, computational methods like quantitative structure-property relationship (QSPR) models can predict these values based on molecular structure. nih.gov For many esterification reactions, the enthalpy of reaction (ΔH) is slightly endothermic. ucr.ac.cr
Computational and Theoretical Chemistry Investigations of Propyl Oleate Systems
Quantum Mechanical Approaches to Propyl Oleate (B1233923) Reactivity and Properties
Quantum mechanical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and energy. These approaches are fundamental to understanding the intrinsic properties and reactivity of propyl oleate.
Density Functional Theory (DFT) is a prominent quantum mechanical method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wave function. nih.gov This approach offers a balance between accuracy and computational cost, making it suitable for molecules the size of propyl oleate.
DFT calculations can optimize the three-dimensional structure of propyl oleate, predicting bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the molecule's electronic properties, which govern its reactivity and intermolecular interactions. mdpi.comktu.lt Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important index of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Total Energy: The calculated total energy of the molecule in its ground state can be used to compare the relative stability of different conformations or isomers. researchgate.net
Studies on related fatty acid molecules using DFT demonstrate that such calculations can effectively predict and compare reactivity. researchgate.net For instance, a lower HOMO-LUMO gap in an unsaturated fatty acid compared to a saturated one suggests higher reactivity, which is consistent with experimental observations. researchgate.net
| Calculated Parameter | Significance for Propyl Oleate |
|---|---|
| Optimized Molecular Geometry | Provides precise bond lengths and angles, defining the molecule's 3D shape. |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity at the double bond. |
| Dipole Moment | Determines polarity and influences solubility and intermolecular forces. |
| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |
The synthesis of propyl oleate from oleic acid and propanol (B110389) is an esterification reaction. Computational studies are vital for understanding the thermodynamics and kinetics of this process. By modeling the reaction pathway, scientists can calculate the energies of reactants, products, and, most importantly, the transition state.
Thermodynamic parameters for the esterification of oleic acid have been determined in various studies, providing a model for the propyl oleate system. nih.gov These parameters include:
Enthalpy of Reaction (ΔH): Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). Positive ΔH values for oleic acid esterification show the process is endothermic. nih.gov
Entropy of Reaction (ΔS): Represents the change in disorder of the system.
Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of the reaction. Positive ΔG values indicate a nonspontaneous, endothermic process. nih.gov
Kinetic studies complemented by computational models show that the esterification of oleic acid can be well-described by second-order kinetics. nih.gov The activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur, can be calculated from the energy of the transition state. A study on oleic acid esterification with methanol (B129727) calculated an activation energy of 81.77 kJ mol⁻¹. nih.gov These computational approaches allow for the optimization of reaction conditions (like temperature and catalyst choice) to maximize the yield of propyl oleate. researchgate.netlidsen.com
| Thermodynamic Parameter | Value (for Oleic Acid Esterification) | Interpretation |
|---|---|---|
| Activation Energy (Ea) | 81.77 kJ mol⁻¹ | The energy barrier for the reaction to proceed. nih.gov |
| Enthalpy (ΔH) | 78.94 kJ mol⁻¹ | The reaction is endothermic, requiring energy input. nih.gov |
| Entropy (ΔS) | 135.3 J mol⁻¹ K⁻¹ | Indicates an increase in the disorder of the system. nih.gov |
| Gibbs Free Energy (ΔG) | 33.03 kJ mol⁻¹ | Confirms the reaction is endothermic and not spontaneous under standard conditions. nih.gov |
Molecular Dynamics Simulations of Propyl Oleate in Various Solute-Solvent Environments
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can predict how molecules like propyl oleate will behave in different environments, such as in various solvents or as part of a larger mixture. nih.govsemanticscholar.org
These simulations provide a dynamic, atomistic view of solute-solvent interactions. chemrxiv.orgresearchgate.net For propyl oleate, MD can be used to investigate:
Solvation Structure: How solvent molecules arrange themselves around the propyl oleate molecule, particularly around the polar ester head and the nonpolar hydrocarbon tail.
Aggregation Behavior: The tendency of propyl oleate molecules to self-assemble in aqueous solutions, potentially forming micelles or other aggregates, similar to what has been simulated for its precursor, oleic acid. researchgate.net
Transport Properties: MD simulations can calculate properties like the diffusion coefficient, which describes how quickly propyl oleate moves through a given solvent. pharmaexcipients.com
Conformational Changes: The long, flexible oleate chain can adopt numerous conformations. MD simulations can explore the preferred shapes of the molecule in different environments and how it tumbles and flexes over time.
MD simulations are particularly powerful for understanding how changes in the solvent affect the solubility and behavior of a solute. nih.gov By calculating the free energy of solvation, researchers can predict the relative solubility of propyl oleate in different solvents, which is crucial for applications in formulations and separation processes.
Phase Equilibrium Modeling of Propyl Oleate in Supercritical Fluids (e.g., Supercritical Carbon Dioxide)
Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), are attractive "green" solvents for various industrial processes due to their tunable properties. rug.nld-nb.infonih.govmdpi.com Understanding the phase equilibrium of propyl oleate in scCO₂ is essential for designing extraction, purification, and reaction processes.
The solubility of a solute like propyl oleate in a supercritical fluid is highly dependent on temperature and pressure. Phase equilibrium modeling aims to predict these solubility values. Experimental data on the phase behavior of fatty acids, including oleic acid, in scCO₂ have been collected at various temperatures and pressures. researchgate.net This data is crucial for developing and validating theoretical models.
A solubility curve is a graphical representation of the solute's concentration in the supercritical fluid at equilibrium across a range of pressures at a constant temperature. Computational models predict these curves, which are then compared against experimental measurements. The agreement between the predicted and measured curves validates the accuracy of the theoretical model.
Equations of State (EOS) are mathematical models that describe the relationship between temperature, pressure, and volume of a substance. Cubic EOS, such as the Peng-Robinson (PR) equation, are widely used to model the phase behavior of mixtures, including those involving supercritical fluids, due to their relative simplicity and accuracy. nrct.go.thresearchgate.netsintef.noyoutube.com
The Peng-Robinson EOS is an algebraic equation that relates pressure, temperature, and molar volume. It incorporates substance-specific parameters, including the critical temperature (Tc), critical pressure (Pc), and the acentric factor (ω), which accounts for the non-sphericity of the molecule. youtube.com
To predict the phase equilibrium of a propyl oleate-CO₂ mixture, the PR EOS is applied along with mixing rules that describe the interactions between the two components. By solving the equations that define phase equilibrium (i.e., equal fugacity of each component in each phase), the model can predict the composition of the liquid and vapor phases, and thus the solubility of propyl oleate. While the standard PR EOS is effective, modifications are sometimes made to improve its accuracy near the critical point. nrct.go.th
| Component | Parameter | Description |
|---|---|---|
| Peng-Robinson Equation of State | a | Accounts for intermolecular attraction forces. |
| b | Represents the volume occupied by the molecules. | |
| α(T, ω) | A temperature-dependent function that modifies the attraction term, incorporating the acentric factor (ω). | |
| Mixing Rules | a_mix | Combined attraction parameter for the mixture, often requiring a binary interaction parameter (k_ij) to fit experimental data. |
| b_mix | Combined volume parameter for the mixture. |
Propyl Oleate As a Precursor and Its Derivatives in Advanced Chemical Research
Synthesis of Functionalized Propyl Oleate (B1233923) Derivatives
The reactivity of the double bond and the ester group in propyl oleate allows for a variety of chemical modifications, leading to the creation of novel molecules with tailored properties. Key synthetic pathways include epoxidation and sulfation, which introduce new functional groups and significantly alter the physicochemical characteristics of the parent ester.
The carbon-carbon double bond in the oleate chain is a prime site for epoxidation, a reaction that converts the alkene into an oxirane ring. This transformation is a critical first step in producing a range of functionalized derivatives. The process typically involves reacting propyl oleate with a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid like formic or acetic acid, in the presence of an acid catalyst. epo.org
Once the epoxidized propyl oleate is formed, the strained three-membered oxirane ring becomes susceptible to nucleophilic attack, leading to ring-opening reactions. This step is crucial for introducing diol functionalities and other moieties. Acid-catalyzed hydrolysis of the epoxide ring, for instance, yields the corresponding dihydroxy derivative, 9,10-dihydroxypropyl stearate. This reaction creates polyols, which are valuable intermediates in the synthesis of polyesters and polyurethanes. semanticscholar.org
The ring-opening can also be carried out with other nucleophiles, such as alcohols (alcoholysis), to produce hydroxy-ether compounds. semanticscholar.org The choice of nucleophile and reaction conditions allows for precise control over the final product's structure and functionality. Research on related alkyl oleates has demonstrated that solid acid catalysts, such as sulfonated resins, can be effectively employed for these ring-opening reactions, offering advantages in terms of catalyst recyclability and process sustainability. semanticscholar.org
| Substrate | Reaction | Key Reagents & Catalysts | Temperature (°C) | Yield/Conversion | Primary Product |
|---|---|---|---|---|---|
| Methyl Oleate | Epoxidation | H₂O₂ / Formic Acid | 75 | 87% Conversion to Oxirane | Epoxidized Methyl Oleate |
| Epoxidized i-Propyl Oleate | Hydrolysis (Ring-Opening) | Water / Purolite CT275 (resin) | 100 | High Conversion | Dihydroxy Stearate Derivative |
| Epoxidized Ethyl Oleate | Alcoholysis (Ring-Opening) | Ethanol / Purolite CT275 (resin) | 100 | High Conversion | Hydroxy-Ether Derivative |
The conversion of propyl oleate into anionic surfactants can be achieved through sulfation, a process that introduces a sulfonate group (-SO₃H) into the molecule, which is subsequently neutralized to form a salt. The most common industrial method for this is the direct sulfonation of the saturated fatty acid ester backbone using gaseous sulfur trioxide (SO₃) diluted with an inert gas like air or nitrogen. researchgate.netacs.org This process, typically carried out in falling film reactors, targets the α-carbon position relative to the ester group, yielding α-sulfonated propyl oleate. researchgate.net
The reaction involves several stages: the initial sulfonation at temperatures between 80-90°C, an aging step to ensure the reaction proceeds to completion, bleaching with agents like hydrogen peroxide to improve color, and finally, neutralization with a base such as sodium hydroxide (B78521) to produce the sodium salt of the sulfonated ester. acs.orggoogle.com
These resulting α-sulfonated fatty acid esters, often referred to as MES (Methyl Ester Sulfonates) when derived from methyl esters, are a class of anionic surfactants known for their excellent detergency, high biodegradability, and good hard water tolerance. researchgate.netresearchgate.net While much of the commercial-scale research focuses on methyl esters due to the prevalence of biodiesel production, the process is directly applicable to other short-chain alkyl esters like propyl oleate. researchgate.net The properties of the final surfactant can be tuned by varying the length of the alkyl ester chain.
Propyl Oleate in the Development of Surfactants and Amphiphilic Molecules
The amphiphilic nature of propyl oleate, with its distinct hydrophobic tail and moderately polar ester head, makes it an ideal starting material for a variety of surfactants. Through further chemical modification, it can be converted into nonionic and zwitterionic systems with specialized properties.
A sophisticated class of nonionic surfactants can be synthesized from propyl oleate by incorporating poly(ethylene glycol) (PEG) chains. This process, known as PEGylation, significantly increases the hydrophilicity of the molecule. A common and effective synthetic route involves a two-step process that begins with the epoxidation of the double bond in propyl oleate, as described previously. utp.edu.mydntb.gov.ua
Following the formation of epoxidized propyl oleate, a ring-opening reaction is performed using a PEG of a desired molecular weight as the nucleophile. utp.edu.my This reaction, often catalyzed by heterogeneous catalysts to promote greener synthesis, cleaves the oxirane ring and covalently bonds the PEG chain to the fatty acid backbone. utp.edu.mydntb.gov.ua The result is a nonionic surfactant with a hydrophobic oleate-derived portion and a highly hydrophilic polyether chain. The length of both the alkyl ester group (propyl) and the attached PEG chain can be varied to precisely control the surfactant's properties, such as its hydrophilic-lipophilic balance (HLB). utp.edu.my Surfactants produced via this method have potential applications as oil-in-water emulsifiers, detergents, and solubilizing agents. utp.edu.mydntb.gov.ua
| Alkyl Group | PEG Molecular Weight | Calculated HLB Value | Potential Application |
|---|---|---|---|
| Ethyl | 400 | 10.5 - 11.5 | O/W Emulsifier, Detergent |
| Butyl | 400 | 10.0 - 11.0 | O/W Emulsifier, Wetting Agent |
| Ethyl | 750 (MePEG) | 13.5 - 14.5 | Detergent, Solubilizer |
| Butyl | 750 (MePEG) | 13.0 - 14.0 | Detergent, Solubilizer |
Data adapted from research on various alkyl oleate esters. utp.edu.my
Zwitterionic surfactants, which contain both positive and negative charges in their hydrophilic head group, are highly valued for their mildness, excellent foaming properties, and stability over a wide pH range. Oleate Amide Propyl Betaine (B1666868) (more commonly known as Oleamidopropyl Betaine) is a prominent example of such a system derived from oleic acid.
It is important to note that the standard industrial synthesis of this specific betaine starts with oleic acid, the precursor to propyl oleate, rather than the ester itself. google.comtandfonline.com The process is a two-step reaction. First, oleic acid is reacted with an amino-functional compound, N,N-dimethyl-1,3-propanediamine, via an amidation reaction at elevated temperatures (e.g., 120°C) to form an intermediate, oleamido propyl dimethylamine. google.com In the second step, this intermediate undergoes a quaternization reaction with a reagent like sodium chloroacetate (B1199739) in an aqueous solution. google.com This step introduces the negatively charged carboxylate group, resulting in the final zwitterionic betaine structure. google.comnoveltyjournals.com
These oleic acid-derived betaines exhibit outstanding interfacial activity, capable of reducing oil-water interfacial tension to ultra-low levels, which is highly desirable in applications such as enhanced oil recovery. google.comtandfonline.com Their unique properties make them suitable for use in high-performance personal care products and specialized industrial formulations. google.com
Role of Propyl Oleate Esters in Microencapsulation Polymer Systems
Microencapsulation is a process where tiny particles or droplets of a core material are surrounded by a continuous film of a polymeric material, forming a microcapsule. Fatty acid esters, including propyl oleate, are excellent candidates for the core material due to their hydrophobicity, thermal properties, and ability to act as a solvent or carrier for other active substances. jseejournal.com
In this context, propyl oleate can serve as the encapsulated oil phase (the core). This is particularly relevant for applications involving the controlled release of lipophilic active ingredients or for creating phase change materials (PCMs) for thermal energy storage. jseejournal.com As a PCM, the ester can absorb and release latent heat during its solid-liquid phase transition.
The shell material is typically a robust polymer formed around the oil droplets. Common methods for encapsulation include in-situ polymerization, where the polymer shell is formed at the oil-water interface of an emulsion. jseejournal.com For example, urea-formaldehyde or melamine-formaldehyde resins can be polymerized in the aqueous phase of an emulsion containing propyl oleate droplets, leading to the formation of a solid shell around each oil core. The properties of the resulting microcapsules, such as shell thickness and permeability, can be controlled by adjusting the polymerization conditions and the core-to-shell ratio. This technology allows for the protection of the core material from the environment and provides a mechanism for its targeted or delayed release.
Integration of Propyl Oleate in High-Performance Biolubricant Formulations
The pursuit of environmentally sustainable alternatives to conventional petroleum-based lubricants has driven significant research into bio-based feedstocks. Among these, vegetable oils and their derivatives are prominent candidates due to their excellent lubricity, high biodegradability, and low toxicity. nih.govmdpi.com Propyl oleate, a simple ester synthesized from oleic acid and propanol (B110389), serves as a fundamental molecule in the exploration of high-performance biolubricant formulations. Its integration is evaluated based on key performance metrics including viscosity, thermal and oxidative stability, and tribological properties.
The efficacy of a lubricant is largely determined by its physicochemical properties. For propyl oleate, these foundational characteristics indicate its potential as a lubricant base stock. parchem.com The molecular structure, featuring a long hydrocarbon chain from oleic acid, provides inherent lubricity. mdpi.com However, simple esters like propyl oleate often require formulation with additives or further chemical modification to meet the stringent demands of high-performance applications, particularly concerning oxidative stability and low-temperature performance. nih.govresearchgate.net
Below is a summary of the key physicochemical properties of propyl oleate.
Table 1: Physicochemical Properties of Propyl Oleate
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₄₀O₂ |
| Molecular Weight | 324.54 g/mol |
| Density | ~0.871 g/cm³ |
| Melting Point | -32.8 °C |
| Boiling Point | 400.6 °C at 760 mmHg |
| Flash Point | 90.9 °C |
| Water Solubility | 2.83 µg/L at 20°C |
Data sourced from various chemical property databases. lookchem.com
Detailed Research Findings
While propyl oleate is recognized as a potential base for industrial lubricants, detailed performance data in high-performance formulations is limited in publicly available research. parchem.com To understand the benchmarks propyl oleate would need to meet, it is instructive to examine the performance of more complex oleate esters that have been extensively studied, such as trimethylolpropane (B17298) trioleate (TMPTO) and oleyl oleate. These compounds represent the target performance characteristics for advanced biolubricants.
Research into these advanced esters demonstrates significant improvements in properties crucial for high-performance applications. For instance, the conversion of simple methyl esters to polyol esters like TMP esters results in biolubricants with very high viscosity indices, excellent low-temperature properties, and moderate to good oxidative stabilities. researchgate.net The presence of polar ester groups enhances lubricity by allowing the molecules to adsorb onto metal surfaces, forming a protective film that reduces friction and wear. mdpi.com
The tribological performance, a critical aspect of any lubricant, is evaluated by measuring the coefficient of friction (COF) and wear scar diameter (WSD) under controlled conditions, often using a four-ball tester. nih.gov Studies on oleic acid-based triester derivatives show that structural modifications, such as increasing the length of mid-chain substituents, can improve anti-wear properties. researchgate.net For example, research on oleyl oleate, another monoester derived from oleic acid, has shown a high viscosity index (197.5) and good oxidative stability (186.9 °C), indicating its suitability for demanding applications. ekb.eg
The following tables present typical performance data for advanced oleate-based biolubricants, which serve as a reference for the performance targets for formulations incorporating propyl oleate or its derivatives.
Table 2: Comparative Tribological Performance of Oleate-Based Biolubricants
| Lubricant Base Stock | Test Conditions | Coefficient of Friction (COF) | Wear Scar Diameter (WSD) (mm) |
|---|---|---|---|
| Trimethylolpropane (TMP) Canola Ester | HFRR, 60°C | 0.110 | 0.223 |
| Trimethylolpropane (TMP) Methyl Oleate Ester | HFRR, 60°C | 0.121 | 0.242 |
| Oleyl Oleate | 100°C | 0.53 ± 0.08 | Not Reported |
This table presents illustrative data for comparative purposes, as specific tribological data for propyl oleate was not available in the cited research. Data sourced from studies on advanced oleate esters. researchgate.netekb.eg
Table 3: Physicochemical and Stability Properties of Advanced Oleate Esters
| Property | Oleyl Oleate | Nonaoleate Trimethylolpropane (NOTMP) |
|---|---|---|
| Viscosity Index (VI) | 197.51 ± 1.4 | 237 |
| Pour Point | -31 ± 1 °C | -34 °C |
| Flash Point | 320 ± 2 °C | 320 °C |
| Oxidative Stability (Onset Temp.) | 186.9 ± 1.8 °C | 172 °C |
This table provides reference performance values from studies on oleyl oleate and a hyperbranched TMP ester to indicate typical characteristics of high-performance biolubricants. ekb.egbiointerfaceresearch.com
Industrial and Biotechnological Relevance of Propyl Oleate Research
Propyl Oleate (B1233923) as a Component and Enhancer in Biodiesel Production
Propyl oleate, an ester derived from oleic acid and propanol (B110389), is gaining attention in the field of biofuels as a valuable component of biodiesel. Its production from waste feedstocks aligns with the principles of a circular economy, offering a pathway to valorize industrial byproducts. Research into propyl oleate-based biodiesel focuses on efficient production methods, particularly for low-quality oils with high free fatty acid content, which are challenging for conventional biodiesel processes.
Enzymatic Conversion of High Acid Value Waste Oils to Propyl Oleate-based Biodiesel
The use of waste cooking oils and other high acid value (HVA) feedstocks for biodiesel production is economically and environmentally advantageous. nih.gov However, the high content of free fatty acids (FFAs) in these oils leads to soap formation and low yields in traditional alkali-catalyzed transesterification. nih.gov Enzymatic catalysis, particularly using lipases, presents a robust alternative as it can simultaneously esterify FFAs and transesterify triglycerides, making it highly suitable for converting HVA oils into biodiesel. mdpi.commdpi.com
Research has demonstrated the effective enzymatic synthesis of propyl oleate from oleic acid (a primary component of many waste oils) and propanol. In one study using Novozym 435, an immobilized lipase (B570770) from Candida antarctica, optimal conditions were established for the esterification process. researchgate.net The study highlighted that the conversion of oleic acid was significantly higher with n-propanol compared to isopropanol. researchgate.net The reusability of the enzyme is a key factor for industrial viability, and it was shown that Novozym 435 could be reused for at least five cycles while maintaining high conversion efficiency. researchgate.net Furthermore, the removal of water, a byproduct of the esterification reaction, for instance by using a molecular sieve, was found to significantly enhance the final conversion of FFA to propyl oleate. researchgate.net
Key Findings from Enzymatic Esterification of Oleic Acid and Propanol researchgate.net
| Parameter | Optimal Condition/Result |
|---|---|
| Biocatalyst | Novozym 435 |
| Temperature | 45°C |
| Oleic Acid to Propanol Molar Ratio | 1:2 |
| Novozym 435 Loading | 5% (by weight of oleic acid) |
| n-Propanol Conversion (6h) | 88.9% |
| Isopropanol Conversion (6h) | 76.4% |
| Conversion with Water Removal | 94.7% |
This enzymatic approach provides an efficient method for converting the FFA component of waste oils into propyl oleate, a viable biodiesel component.
Optimization of Ultrasonic-Assisted Enzymatic Biodiesel Synthesis
To enhance the efficiency of enzymatic biodiesel production, process intensification techniques such as ultrasound assistance have been explored. Ultrasonic irradiation can overcome mass transfer limitations, which are often a bottleneck in enzyme-catalyzed reactions involving immiscible substrates like oil and alcohol. nih.govnih.govnih.gov The application of ultrasound creates cavitation, leading to better dispersion and emulsification of reactants, which accelerates reaction rates and can lead to higher yields in shorter times. nih.govsemanticscholar.org
Studies on the enzymatic synthesis of fatty acid esters have shown that ultrasound significantly reduces reaction time and the amount of enzyme required compared to conventional stirring methods. nih.govsemanticscholar.org For instance, in the synthesis of decyl oleate, a similar long-chain fatty acid ester, ultrasound-assisted enzymatic synthesis achieved a 97.14% yield in just 25 minutes. semanticscholar.orgnih.gov This represents a significant improvement over traditional methods that can take several hours. nih.gov The acoustic energy from ultrasound improves the interaction between the substrate molecules and the active sites of the enzyme, thereby enhancing the catalytic efficiency. semanticscholar.org This intensification is particularly beneficial for viscous materials like oils, helping to overcome diffusion barriers. researchgate.net
Comparison of Conventional vs. Ultrasound-Assisted Enzymatic Synthesis
| Parameter | Conventional Stirring Method | Ultrasound-Assisted Method |
|---|---|---|
| Reaction Time | Significantly longer (e.g., hours to days) nih.govnih.gov | Significantly shorter (e.g., minutes to a few hours) nih.govnih.gov |
| Enzyme Loading | Higher amount often required nih.gov | Lower amount can be effective nih.gov |
| Biodiesel Yield | Generally lower for a given time frame nih.gov | Higher yields in a shorter time nih.govnih.gov |
| Energy Input | Primarily mechanical (stirring) | Mechanical and acoustic energy nih.gov |
| Mass Transfer | Limited by diffusion rates | Enhanced by cavitation and micro-mixing nih.govsemanticscholar.org |
The optimization of parameters such as ultrasonic power, duty cycle, temperature, and enzyme concentration is crucial for maximizing the benefits of this technology in the production of propyl oleate-based biodiesel. nih.govnih.gov
Research on Propyl Oleate as a Bio-Based Solvent in Organic Synthesis
The principles of green chemistry have spurred significant research into replacing conventional, petroleum-derived solvents with sustainable alternatives. core.ac.uk Bio-based solvents, derived from renewable resources like biomass, are at the forefront of this movement. core.ac.ukwordpress.com Fatty acid esters, including propyl oleate, are considered promising green solvents due to their low toxicity, high boiling points, low volatility, and biodegradability. chemicalbook.comcsic.es
Propyl oleate, which can be synthesized from renewable raw materials, is being explored for its potential applications in organic synthesis. chemicalbook.com While extensive research into specific applications is still emerging, the chemical properties of long-chain fatty acid esters make them suitable for various reactions. Their non-polar nature, combined with the presence of an ester functional group, allows them to dissolve a range of organic compounds. Vegetable oils and their derivative esters have been successfully used as solvents in metal-catalyzed cross-coupling reactions, which are fundamental transformations in the fine chemical and pharmaceutical industries. wordpress.com
The transition towards a bio-based economy supports the development and adoption of solvents like propyl oleate. core.ac.uk Their resemblance to existing petrochemical solvents means they could potentially be integrated into current industrial processes with minimal modification. core.ac.uk The use of fatty acid methyl esters as both a solvent and an acyl donor in enzymatic reactions has been demonstrated, highlighting the potential for dual-role applications of esters like propyl oleate. csic.es
Development of Propyl Oleate-Derived Reagents for Specific Industrial Processes (e.g., Foam Drainage in Natural Gas Production)
In the natural gas industry, the accumulation of water in gas wells can impede production. researchgate.net Foam drainage is a common technique used to resolve this issue, where surfactants are injected to create a low-density foam that lifts the accumulated liquid out of the wellbore. academie-sciences.frresearchgate.net Research into new, more effective foaming agents is ongoing, with a focus on compounds that perform well under the harsh conditions of gas wells, such as high salinity and the presence of condensate oils. edgccjournal.org
Recent research has focused on developing novel surfactant formulations derived from oleic acid, a precursor to propyl oleate. One such compound is oleate amide propyl betaine (B1666868), a betaine surfactant that has been investigated for its foaming properties. researchgate.netacademie-sciences.fr While betaine surfactants are widely used in oilfield chemistry, their foaming ability can be limited. researchgate.net Studies have shown that combining oleate amide propyl betaine with other surfactants, such as octadecyl ammonium (B1175870) oxide, can create a synergistic effect, resulting in a compound foaming reagent with superior performance. academie-sciences.fracademie-sciences.fr
A developed foam drainage reagent consisting of 0.5 wt% oleate amide propyl betaine and 0.1 wt% octadecyl ammonium oxide demonstrated good resistance to salt, methanol (B129727), and condensate oil, meeting the demanding requirements for natural gas production applications. researchgate.netacademie-sciences.fr The stability of the foam is crucial, and microscopic analysis revealed that the optimal combination of these surfactants produces a thick foam wall, which is indicative of good mechanical strength and stability. academie-sciences.fracademie-sciences.fr
Performance of Oleate Amide Propyl Betaine-Based Foam Drainage Reagent academie-sciences.fr
| Property | Performance Evaluation |
|---|---|
| Composition | 0.5 wt% Oleate Amide Propyl Betaine / 0.1 wt% Octadecyl Ammonium Oxide |
| Salt Resistance | Good |
| Methanol Resistance | Good |
| Anti-Condensate Oil | Good |
| Foam Stability | Best stability at the optimized concentration ratio |
This research showcases the potential for developing high-performance industrial reagents from oleic acid derivatives containing a propyl group, contributing to more efficient natural gas extraction.
Sustainability and Green Chemistry Principles in Propyl Oleate Research
Biocatalysis as a Sustainable Alternative in Propyl Oleate (B1233923) Ester Synthesis
Biocatalysis has emerged as a highly promising and sustainable alternative to conventional chemical methods for synthesizing propyl oleate. This approach utilizes enzymes, typically lipases, as natural catalysts to facilitate the esterification of oleic acid with propanol (B110389). The adoption of biocatalysis aligns with several core principles of green chemistry, offering significant environmental and operational advantages over traditional acid or base-catalyzed reactions. catalysts.comscielo.br
One of the foremost benefits of enzymatic synthesis is the operational conditions. Lipase-catalyzed reactions proceed under mild temperatures and pressures, which drastically reduces the energy consumption of the process compared to the high temperatures often required for chemical catalysis. researchgate.net This not only lowers operational costs but also minimizes the carbon footprint associated with production. catalysts.com
Furthermore, biocatalysts are highly specific, which leads to the formation of the desired propyl oleate product with minimal to no side reactions. catalysts.comnih.gov This high selectivity results in a purer product, simplifying downstream purification processes and reducing the generation of waste by-products. nih.govresearchgate.net In contrast, traditional chemical catalysts can lead to a variety of unwanted side products, complicating separation and increasing waste.
Table 1: Comparison of Catalysis Methods for Propyl Oleate Synthesis
| Feature | Biocatalysis (e.g., Immobilized Lipase) | Conventional Chemical Catalysis (e.g., Sulfuric Acid) |
| Operating Conditions | Mild (lower temperature and pressure) researchgate.net | Harsh (high temperature and pressure) |
| Selectivity | High, minimal by-products catalysts.comnih.gov | Lower, potential for side reactions |
| Catalyst Separation | Simple, easy recovery mdpi.com | Difficult, requires neutralization and separation steps |
| Catalyst Reusability | High, can be used for multiple cycles researchgate.netresearchgate.net | Not typically reusable |
| Waste Generation | Minimal, reduced by-products and no neutralization waste catalysts.com | Higher, includes by-products and neutralization salts mdpi.com |
| Environmental Impact | Lower energy consumption, biodegradable catalyst catalysts.comnih.gov | Higher energy consumption, corrosive and hazardous catalyst mdpi.com |
| Product Purity | High, simplified purification nih.gov | Lower, requires extensive purification |
Development of Solvent-Free and Reduced-Solvent Reaction Systems for Propyl Oleate
Solvent-free systems (SFS) for propyl oleate synthesis address these issues directly by using the reactants themselves, oleic acid and propanol, as the reaction medium. mdpi.com This approach offers several compelling advantages in line with green chemistry principles:
Waste Prevention: Eliminating the solvent entirely prevents the generation of solvent-related waste, a major contributor to the environmental footprint of chemical processes. mdpi.com
Increased Process Efficiency: By removing the solvent, the concentration of reactants is maximized. This can lead to higher reaction rates and increased volumetric productivity, meaning more product can be made in a smaller reactor volume. mdpi.comulpgc.es
Simplified Downstream Processing: The absence of a solvent simplifies the product purification stage. There is no need for energy-intensive distillation or extraction steps to remove the solvent, which reduces both energy consumption and operational costs. ulpgc.es
Research has demonstrated the feasibility and efficiency of solvent-free enzymatic esterification for producing various esters, including those similar to propyl oleate. researchgate.netresearchgate.netnih.gov For example, the synthesis of propyl benzoate (B1203000) and ethylene (B1197577) glycol oleate has been successfully optimized in solvent-free systems using immobilized lipases, achieving high conversion rates. nih.govunife.it Studies on the esterification of oleic acid with various alcohols, including propanol, have also shown high yields in solvent-free mediums catalyzed by immobilized lipases. researchgate.net These systems are considered promising for scaling up to industrial production due to their inherent sustainability and economic benefits. unife.it
Design and Application of Heterogeneous and Reusable Catalyst Systems
The shift from homogeneous to heterogeneous catalysts is a cornerstone of green chemistry in propyl oleate synthesis. Homogeneous catalysts, such as sulfuric acid, dissolve in the reaction mixture, making them difficult and energy-intensive to separate from the final product. This often leads to catalyst contamination in the product and the generation of significant aqueous waste from neutralization and washing steps. mdpi.com
Heterogeneous catalysts exist in a different phase from the reactants and products (typically a solid catalyst in a liquid reaction mixture), offering straightforward separation and recovery. mdpi.com This characteristic is pivotal for creating more sustainable and economically viable production processes.
Immobilized Enzymes as Heterogeneous Biocatalysts: As discussed in section 9.1, immobilized lipases are a prime example of a heterogeneous and reusable catalyst system. By anchoring the enzyme to a solid support, it can be easily filtered out of the reaction medium and reused for numerous batches. mdpi.comresearchgate.net For example, Candida antarctica lipase (B570770) B immobilized on various supports has shown excellent reusability in the synthesis of fatty acid esters. mdpi.comresearchgate.net This not only prevents product contamination but also drastically reduces catalyst-related costs and waste. mdpi.com
Solid Acid Catalysts: To overcome the drawbacks of homogeneous acid catalysts, significant research has been invested in developing solid acid catalysts for the esterification of oleic acid. These materials provide acidic sites on a solid surface, catalyzing the reaction without dissolving in the medium. Advantages include:
Easy Separation: The solid catalyst can be removed by simple filtration. mdpi.com
Reusability: They can be regenerated and reused, reducing waste and cost. mdpi.com
Reduced Corrosion: Solid catalysts are generally less corrosive to equipment than strong mineral acids like sulfuric acid. mdpi.com
Examples of solid acid catalysts investigated for oleic acid esterification include:
Sulfated Metal Oxides (e.g., Sulfated Zirconia): These exhibit superacidic properties and high catalytic activity.
Ion-Exchange Resins (e.g., Amberlyst-15): These polymers contain sulfonic acid groups that act as catalytic sites.
Supported Heteropolyacids: Strong acids like 12-tungstophosphoric acid can be supported on high-surface-area materials to enhance stability and performance.
Lewis Acids (e.g., Tin(II) Chloride): Inexpensive Lewis acids have been shown to be effective catalysts with advantages over mineral acids, including reduced reactor corrosion. mdpi.com
Table 2: Comparison of Catalyst Systems for Propyl Oleate Synthesis
| Catalyst Type | Phase | Separation Method | Reusability | Key Advantages | Key Disadvantages |
| Homogeneous Acid (e.g., H₂SO₄) | Liquid | Neutralization, Extraction | No | High activity, low initial cost | Difficult separation, high waste, corrosive mdpi.com |
| Homogeneous Base (e.g., NaOH) | Liquid | Neutralization, Washing | No | Fast reaction rates nih.gov | Sensitive to free fatty acids (soap formation) nih.gov |
| Heterogeneous Solid Acid (e.g., Resins) | Solid | Filtration | Yes | Easy separation, reusable, less corrosive mdpi.com | Potentially lower activity, may require higher temperatures researchgate.net |
| Immobilized Lipase | Solid | Filtration | Yes | Mild conditions, high selectivity, easy separation, reusable mdpi.comresearchgate.net | Higher initial cost, potential for deactivation mdpi.comresearchgate.net |
Strategies for Minimization of Waste and Environmental Impact in Propyl Oleate Production Processes
Minimizing waste and environmental impact in propyl oleate production is a multifaceted goal that integrates the principles of green chemistry across the entire manufacturing process. fishbowlinventory.com The key strategies revolve around improving reaction efficiency, utilizing sustainable raw materials, and adopting process designs that reduce effluent and energy consumption.
The adoption of Solvent-Free Reaction Systems , as detailed in section 9.2, is a powerful method for waste reduction. By eliminating organic solvents, manufacturers can prevent the significant volume of hazardous waste associated with their use, recovery, and disposal. mdpi.com This directly reduces the Process Mass Intensity (PMI), a key green chemistry metric that quantifies the total mass of materials used to produce a certain mass of product.
Furthermore, Closed-Loop Manufacturing Systems and process optimization contribute significantly to waste minimization. fishbowlinventory.com This involves:
Catalyst Recycling: Implementing efficient recovery and regeneration protocols for heterogeneous and immobilized catalysts to maximize their lifespan and minimize waste. fishbowlinventory.com
Water Management: In conventional processes that require washing and neutralization steps, implementing water recycling systems can significantly reduce water consumption and wastewater generation.
By integrating these strategies—from the molecular level of catalyst design to the large-scale level of process engineering—the production of propyl oleate can be aligned more closely with the goals of sustainable manufacturing, resulting in reduced environmental impact and improved economic viability. iarconsortium.org
Future Research Directions and Unexplored Avenues for Propyl Oleate
Exploration of Novel Catalytic Systems for Enhanced Propyl Oleate (B1233923) Synthesis Efficiency
The synthesis of propyl oleate, a valuable chemical with applications ranging from cosmetics to lubricants, is an area of continuous research, particularly concerning the efficiency and sustainability of its production. While traditional methods using mineral acids like sulfuric acid are effective, they present challenges such as equipment corrosion and catalyst non-reusability. Consequently, the exploration of novel catalytic systems is a key focus for future research.
Heterogeneous solid acid catalysts, such as sodium bisulfate (NaHSO₄), have shown promise due to their recyclability and ease of separation from the reaction mixture. Research has demonstrated that NaHSO₄ can achieve high yields of propyl oleate and can be reused for multiple cycles with only a minor decrease in performance. Other solid acid catalysts, including tin chloride and sulfamic acid, are also being investigated as less corrosive alternatives to conventional catalysts.
Composite catalyst systems represent another promising avenue. For instance, a combination of boric acid and p-toluenesulfonic acid (PTSA) has been shown to improve thermal stability and reduce side reactions during esterification. Dual-function catalysts that act as both an acid and a desiccant, like NaHSO₄, can enhance reaction rates by removing water, a byproduct of the esterification reaction that can inhibit the process.
Ionic liquids, which are salts that are liquid at low temperatures, are also being explored as catalysts for propyl oleate synthesis. tandfonline.commdpi.com These catalysts can be highly efficient and are often reusable, offering a greener alternative to traditional methods. tandfonline.comtandfonline.com For example, a Brønsted acid-surfactant-combined ionic liquid has been shown to be an effective and recyclable catalyst for the synthesis of ethyl oleate, a similar ester, suggesting its potential for propyl oleate production. tandfonline.com
The table below summarizes the performance of various catalytic systems in oleate ester synthesis.
| Catalyst System | Substrate | Product | Reaction Conditions | Yield/Conversion | Source |
| Sodium Bisulfate (NaHSO₄) | Oleic Acid & Propanol (B110389) | Propyl Oleate | 130°C, 8 hours, 1:1 molar ratio | 96.8% yield | |
| Sulfamic Acid | Oleic Acid & Propanol | Propyl Oleate | 70°C, 5 hours | 89% conversion | |
| Boric Acid-PTSA Composite | Oleic Acid & Polyethylene (B3416737) Glycol | Oleate Ester | 130°C, vacuum | 94.03% esterification | |
| [GluH][CH₃SO₃] (Ionic Liquid) | Oleic Acid & Methanol (B129727) | Methyl Oleate | Not specified | 96.8% conversion | mdpi.com |
| [SB3-12][HSO₄] (Ionic Liquid) | Oleic Acid & Ethanol | Ethyl Oleate | 78°C, 3 hours | >97% conversion | tandfonline.comtandfonline.com |
| AlCl₃ | Methyl Oleate & Aromatics | Alkylation Product | Optimized conditions | 99% yield | rsc.org |
| Ir-ReOₓ/SiO₂ | Alkylation Product | Alkane-based Lubricant | Not specified | 96.3% yield | rsc.org |
De Novo Biocatalyst Design and Protein Engineering for Tailored Propyl Oleate Production
The use of enzymes, or biocatalysts, in chemical synthesis is a rapidly growing field, offering the potential for highly specific and environmentally friendly production methods. For propyl oleate, the focus is on designing and engineering enzymes, particularly lipases and esterases, to create tailored biocatalysts for its efficient production. biocat-congress.depsu.edu
De Novo Biocatalyst Design involves creating entirely new enzymes with desired catalytic properties. biorxiv.org This approach is still in its early stages but holds immense promise for developing biocatalysts specifically optimized for propyl oleate synthesis. biorxiv.org Computational design methods are being used to create protein scaffolds that can act as reaction chambers for specific chemical transformations. biorxiv.org
Protein Engineering focuses on modifying existing enzymes to improve their performance. nih.gov Techniques like directed evolution and rational design are used to enhance enzyme activity, stability, and substrate specificity. nih.govnih.govresearchgate.net For example, researchers have successfully engineered oleate hydratases to have an enhanced conversion activity and stability. nih.gov This demonstrates the potential of protein engineering to create more robust and efficient biocatalysts for industrial applications. researchgate.net
The development of high-throughput screening methods is crucial for both de novo design and protein engineering, as it allows for the rapid testing of large numbers of enzyme variants. nih.govresearchgate.net These advancements are paving the way for the creation of customized biocatalysts that can produce propyl oleate with high purity and yield under mild reaction conditions. umich.edu
Development of Advanced Process Intensification Methodologies for Industrial Scale-Up
Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. researchgate.netsphinxsai.com For the industrial-scale production of propyl oleate, several process intensification methodologies are being explored.
Reactive Distillation combines chemical reaction and distillation in a single unit, which can lead to significant energy savings and reduced capital costs. researchgate.net This technique can be particularly effective for equilibrium-limited reactions like esterification, as the continuous removal of byproducts drives the reaction towards completion. researchgate.net Microwave-assisted reactive distillation is also being investigated as a way to further enhance reaction rates and separation efficiency. researchgate.net
Microreactors offer another promising approach to process intensification. sphinxsai.com These small-scale reactors provide a high surface area-to-volume ratio, leading to enhanced heat and mass transfer. acs.org This can result in faster reaction times, improved product purity, and better process control. sphinxsai.comacs.org The enzymatic synthesis of butyl oleate, a similar ester, has been successfully demonstrated in a microreactor, achieving a high yield in a short residence time. acs.org
Membrane Reactors , which integrate a membrane separation process with a chemical reaction, can also be used to intensify propyl oleate synthesis. researchgate.net Pervaporation, a membrane technique used to separate mixtures of liquids, can be coupled with esterification to remove water, thereby increasing the conversion of oleic acid to propyl oleate. researchgate.net
These advanced methodologies have the potential to make the industrial production of propyl oleate more economically viable and environmentally friendly. umi.us
Comprehensive Multiscale Modeling of Propyl Oleate Reaction and Application Systems
Multiscale modeling is a powerful computational tool that allows researchers to study complex chemical systems at multiple levels of detail, from the quantum mechanical behavior of individual atoms to the fluid dynamics of a large-scale reactor. researchgate.netscielo.org.co This approach is being increasingly used to understand and optimize the synthesis and application of propyl oleate.
In the context of reaction systems , multiscale modeling can be used to:
Elucidate reaction mechanisms: By simulating the interactions between molecules at the atomic level, researchers can gain a deeper understanding of the catalytic processes involved in propyl oleate synthesis. researchgate.net
Design better catalysts: Computational models can be used to predict the catalytic activity of different materials, helping to guide the development of more efficient catalysts. kit.edu
Optimize reactor design and operation: By simulating the flow, heat, and mass transfer within a reactor, engineers can optimize its design and operating conditions to maximize yield and minimize energy consumption. kit.eduuprm.edu
For application systems , multiscale modeling can help to:
Predict material properties: The physical and chemical properties of propyl oleate-containing formulations, such as lubricants and cosmetics, can be predicted through simulations. utk.edu
Understand interactions with other molecules: The interaction of propyl oleate with other components in a mixture, such as lipid membranes in drug delivery systems, can be studied at the molecular level.
Design novel applications: By understanding the fundamental properties of propyl oleate, researchers can explore new and innovative applications for this versatile compound.
The integration of machine learning with multiscale modeling is a particularly exciting area of research, as it has the potential to greatly accelerate the discovery and optimization of chemical processes. utk.edubimsa.net
Investigation of New Functional Propyl Oleate Derivatives with Unique Chemical Properties and Applications
Researchers are actively exploring the synthesis of new functional derivatives of propyl oleate to create molecules with unique chemical properties and expanded applications. iastate.edu By modifying the chemical structure of propyl oleate, it is possible to tailor its properties for specific uses. researchgate.net
One area of focus is the development of biolubricants . iastate.edu By introducing different functional groups into the oleic acid backbone, researchers are creating esters with improved low-temperature properties and oxidative stability. researchgate.netresearchgate.net For example, the epoxidation of the double bond in oleic acid followed by ring-opening reactions with various alcohols can produce a range of α-hydroxy ethers with promising cold flow performance. researchgate.net
Another promising area is the creation of functionalized nanomaterials . Propyl oleate and its derivatives can be used to cap or functionalize nanoparticles, such as iron oxide or quantum dots, to make them compatible with different environments. researchgate.netnih.gov For instance, hydrophobic quantum dots can be made hydrophilic by replacing their original ligands with functionalized oleate derivatives, enabling their use in biomedical applications like imaging and drug delivery. nih.govnih.gov
The synthesis of novel surfactants and polymers from oleate derivatives is also being investigated. whiterose.ac.uk These materials have potential applications in a wide range of products, including detergents, emulsifiers, and coatings. whiterose.ac.uk
The table below lists some examples of functional propyl oleate derivatives and their potential applications.
| Derivative Type | Modification | Potential Application | Source |
| α-Hydroxy Ethers | Epoxidation and ring-opening of the double bond | Low-temperature lubricants | researchgate.net |
| O-Propylated Biolubricants | Ring-opening of epoxidized oils with propanol | Fuel additives | researchgate.net |
| Oleate-Based Ionic Liquids | Combination with various cations | Demulsifiers, extractants | researchgate.net |
| Functionalized Nanoparticles | Capping of nanoparticles | Biomedical imaging, drug delivery | researchgate.netnih.gov |
| Oleate-Based Surfactants | Esterification with polyethylene glycols | Emulsifiers, detergents | whiterose.ac.uk |
Q & A
Q. What are the primary methodologies for synthesizing propyl oleate, and how do reaction conditions influence yield?
Propyl oleate is synthesized via esterification of oleic acid with propanol, typically catalyzed by acid (e.g., H₂SO₄) or enzymatic agents (e.g., lipases). Reaction optimization involves adjusting molar ratios (oleic acid:propanol), temperature (60–90°C), and catalyst concentration. For example, higher propanol ratios reduce equilibrium limitations but may require efficient separation techniques post-reaction . Kinetic studies using gas chromatography (GC) or nuclear magnetic resonance (NMR) are recommended to monitor esterification progress and calculate yields.
Q. How can researchers characterize propyl oleate purity and structural integrity?
Key techniques include:
- FTIR spectroscopy : Confirm ester carbonyl (C=O) peaks at ~1740 cm⁻¹ and absence of carboxylic acid (O-H) bands.
- GC-MS : Quantify residual oleic acid and propanol to assess purity.
- ¹H/¹³C NMR : Verify propyl ester linkage (δ ~4.0–4.2 ppm for –CH₂–O–CO–) and oleate chain structure .
- Acid value titration : Validate completion of esterification (target acid value <1 mg KOH/g).
Q. What analytical challenges arise when detecting propyl oleate in complex mixtures (e.g., biological or environmental samples)?
Propyl oleate’s hydrophobicity necessitates extraction using non-polar solvents (hexane, chloroform) followed by derivatization for GC analysis. Matrix effects from lipids or proteins may interfere; thus, solid-phase extraction (SPE) or liquid-liquid partitioning is advised. Limit of detection (LOD) optimization via mass spectrometry (e.g., LC-ESI-MS) improves sensitivity in trace analysis .
Advanced Research Questions
Q. How can researchers resolve contradictory data on propyl oleate’s stability under varying environmental conditions?
Stability studies should control for oxygen exposure, light, and temperature. For instance, accelerated degradation tests (40–60°C) with periodic sampling can model long-term stability. Conflicting results often stem from differences in:
- Sample preparation : Antioxidants (e.g., BHT) may suppress oxidation artifacts.
- Analytical calibration : Use certified reference materials (CRMs) to minimize instrumental drift .
- Statistical rigor : Apply ANOVA or principal component analysis (PCA) to distinguish experimental noise from true degradation trends .
Q. What experimental design considerations are critical for studying propyl oleate’s role in lipid-based drug delivery systems?
- Phase behavior analysis : Use polarized light microscopy or small-angle X-ray scattering (SAXS) to assess propyl oleate’s miscibility with surfactants (e.g., Tween 80) and active pharmaceutical ingredients (APIs).
- In vitro release kinetics : Franz diffusion cells with synthetic membranes simulate API release profiles.
- Biocompatibility assays : Cell viability studies (e.g., MTT assay) must control for propyl oleate’s emulsification efficiency versus cytotoxicity .
Q. How should researchers address discrepancies in reported propyl oleate concentrations across biological samples?
Variations often arise from:
- Sampling heterogeneity : Follow ASTM D7915-21 guidelines for subsampling particulate matrices to ensure representativeness .
- Extraction efficiency : Validate recovery rates using spiked samples with isotope-labeled internal standards (e.g., deuterated propyl oleate).
- Inter-laboratory variability : Participate in round-robin testing and adopt standardized protocols (e.g., AOAC International methods) .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response relationships involving propyl oleate?
- Non-linear regression : Fit data to Hill or logistic models to estimate EC₅₀ values.
- Error propagation : Account for uncertainties in concentration gradients and instrumental measurements using Monte Carlo simulations .
- Meta-analysis : Aggregate data from multiple studies using fixed/random-effects models to identify consensus trends .
Q. How can researchers ensure reproducibility in propyl oleate synthesis across laboratories?
- Detailed protocols : Specify catalyst activation steps (e.g., lipase immobilization on silica gel) and inert gas purging to prevent oxidation.
- Inter-lab validation : Share raw data (e.g., GC chromatograms) via open-access repositories and use CRMs for instrument calibration .
Data Reporting Standards
Q. What metadata should accompany propyl oleate research findings to facilitate replication?
Include:
Q. How should researchers address ethical considerations in propyl oleate studies involving animal models?
Adhere to NIH guidelines for preclinical research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
